molecular formula C8H9BFNO3 B11900386 (2-Acetamido-4-fluorophenyl)boronic acid

(2-Acetamido-4-fluorophenyl)boronic acid

Cat. No.: B11900386
M. Wt: 196.97 g/mol
InChI Key: ZLPVQZXUYNKBNO-UHFFFAOYSA-N
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Description

(2-Acetamido-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BFNO3 and its molecular weight is 196.97 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BFNO3

Molecular Weight

196.97 g/mol

IUPAC Name

(2-acetamido-4-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BFNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12)

InChI Key

ZLPVQZXUYNKBNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)NC(=O)C)(O)O

Origin of Product

United States

Foundational & Exploratory

(2-Acetamido-4-fluorophenyl)boronic acid CAS 1335491-23-0

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (2-Acetamido-4-fluorophenyl)boronic acid

Part 1: Executive Summary

(2-Acetamido-4-fluorophenyl)boronic acid (CAS 1335491-23-0) is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical agents.[1][2][3] Characterized by an ortho-acetamido group and a para-fluorine substituent relative to the boron center, this compound serves as a critical intermediate for constructing biaryl scaffolds found in kinase inhibitors and protein-protein interaction modulators.[1]

This guide provides a comprehensive technical analysis of the compound’s properties, synthetic utility, and handling requirements.[3] It addresses specific challenges such as protodeboronation and ortho-substituent effects, offering validated protocols to maximize experimental success in drug discovery workflows.[3]

Part 2: Chemical Identity & Physicochemical Properties

Core Identification
PropertyDetail
Chemical Name (2-Acetamido-4-fluorophenyl)boronic acid
CAS Registry Number 1335491-23-0
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
SMILES CC(=O)NC1=C(B(O)O)C=CC(F)=C1
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Structural Analysis & Electronic Effects

The reactivity of CAS 1335491-23-0 is defined by two competing electronic features:

  • Fluorine (C4 Position): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but potentially increasing the acidity of the boronic acid.[3]

  • Acetamido Group (C2 Position):

    • Steric Influence: The ortho-substitution creates steric bulk around the boron center, which can retard the rate of transmetallation in Suzuki couplings compared to unhindered phenylboronic acids.

    • Coordination Effect: The carbonyl oxygen of the amide can coordinate with the empty p-orbital of the boron atom (B[1]···O interaction). This interaction can stabilize the boronic acid against deboronation but may also require specialized conditions to "free" the boron for reaction.

Part 3: Synthetic Utility & Mechanism

The primary application of this reagent is in Suzuki-Miyaura Cross-Coupling .[1] However, the specific substitution pattern requires careful catalyst and base selection to prevent protodeboronation —a side reaction where the C-B bond is cleaved by a proton, yielding the hydrodeboronated byproduct (N-(3-fluorophenyl)acetamide).[3]

Mechanism of Action: The Suzuki Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the steric bulk of the ortho-acetamido group plays a major role.

SuzukiCycle cluster_side Side Reaction Risk Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Rate Determining for Steric Substrates) OxAdd->TransMetal BoronSpecies (2-Acetamido-4-fluorophenyl) boronic acid (Activated by Base) BoronSpecies->TransMetal Attack on Pd(II) Protodeboronation Protodeboronation (Loss of Boron) BoronSpecies->Protodeboronation High pH / Heat Iso Isomerization (cis/trans) TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Catalyst Product Biaryl Product RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle highlighting the critical entry point of the boronic acid and the risk of protodeboronation.

Part 4: Validated Experimental Protocols

Synthesis of the Reagent (Retrosynthetic Approach)

While commercially available, in-house synthesis ensures purity and freshness, which is critical for boronic acids prone to dehydration (boroxine formation).[3]

Pathway: 2-Bromo-5-fluoroaniline → Acetylation → Miyaura Borylation → Hydrolysis.[1]

SynthesisRoute SM 2-Bromo-5-fluoroaniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) SM->Step1 Inter1 N-(2-bromo-5-fluorophenyl) acetamide Step1->Inter1 Step2 Miyaura Borylation (B2Pin2, Pd(dppf)Cl2, KOAc) Inter1->Step2 Inter2 Pinacol Boronate Ester Step2->Inter2 Step3 Oxidative Hydrolysis (NaIO4, NH4OAc) Inter2->Step3 Final (2-Acetamido-4-fluorophenyl) boronic acid Step3->Final

Caption: Synthetic workflow for generating CAS 1335491-23-0 from commodity chemicals.

Step-by-Step Protocol:

  • Acetylation:

    • Dissolve 2-bromo-5-fluoroaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Pour into ice water. Filter the white precipitate (N-(2-bromo-5-fluorophenyl)acetamide).[1][3]

    • Checkpoint: Verify formation by LCMS (M+H ~232/234).[3]

  • Miyaura Borylation:

    • In a dry flask, combine the acetamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Suspend in anhydrous 1,4-dioxane (0.2 M).

    • Degas with Nitrogen for 15 mins.

    • Heat at 90°C for 4-12 hours.

    • Trustworthiness Check:[1] Monitor disappearance of bromide.[3] Do not overheat, as protodeboronation can occur even at this stage.[3]

  • Hydrolysis (Optional):

    • Note: The pinacol ester is often used directly. If the free acid is required:

    • Treat the pinacol ester with NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq) in Acetone/Water (1:[3]1) at RT for 16 hours.

    • Extract with EtOAc, wash with dilute acid, and crystallize from Hexane/EtOAc.[3]

Optimized Suzuki Coupling Protocol

This protocol is designed to mitigate the steric hindrance of the ortho-acetamido group.[1]

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands prevent catalyst decomposition and accommodate steric bulk better than PPh₃.[1][3]
Base K₃PO₄ (2.0-3.0 eq) Milder than carbonates; reduces risk of base-catalyzed protodeboronation.[3]
Solvent 1,4-Dioxane/Water (4:1) Water is essential for the transmetallation step involving boronic acids.[3]
Temperature 80-100°C Sufficient energy to overcome the steric barrier of the ortho-amide.[1]
Additives None Avoid strong nucleophiles that might attack the amide.

Procedure:

  • Charge reaction vessel with Aryl Halide (1.0 eq), Boronic Acid (1.2-1.5 eq), and Base.[3]

  • Add solvent and degas thoroughly (sparge with N₂).[3]

  • Add Catalyst (5 mol%) under N₂ flow.

  • Seal and heat.

  • Work-up: Dilute with EtOAc, wash with water.[3] The acetamido group increases polarity; ensure the product is not lost in the aqueous layer if the pH is very high or low.

Part 5: Handling, Stability & Safety

Protodeboronation Risk

The combination of the electron-withdrawing fluorine (C4) and the ortho-substituent makes this compound susceptible to protodeboronation under highly basic conditions or prolonged heating.

  • Symptom: Appearance of N-(3-fluorophenyl)acetamide in LCMS.[1][3]

  • Mitigation: Use anhydrous conditions for the coupling if using the ester, or use milder bases (K₃PO₄ or CsF) instead of Na₂CO₃/NaOH.[3]

Storage
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Dehydration: Boronic acids exist in equilibrium with their trimeric boroxine anhydrides.[3] This is reversible upon addition of water/base during the reaction but can affect stoichiometry calculations.[3]

    • Tip: Assume ~95% purity for stoichiometry calculations to account for boroxine content.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link[3]

  • Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.[3] Link[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[3] Link

  • BLD Pharm. (n.d.).[3] Product Data Sheet: (2-Acetamido-4-fluorophenyl)boronic acid (CAS 1335491-23-0).[1][2][3][4][5][6] Retrieved from

  • Sigma-Aldrich. (n.d.).[3] N-(2-Bromo-5-fluorophenyl)acetamide (Precursor CAS 1009-06-9).[1][3][7] Retrieved from

Sources

The Strategic Utility of 2-Acetamido-4-fluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinase inhibitors and sterically demanding biaryl systems, the selection of precise building blocks becomes the defining factor in synthetic success. 2-Acetamido-4-fluorophenylboronic acid —most commonly utilized and stabilized as its pinacol ester —is a highly specialized reagent designed for these exact challenges.

This technical guide dissects the physicochemical properties, structural causality, and field-proven methodologies for handling and coupling this critical intermediate.

Physicochemical Profiling and Molecular Identity

To maintain stoichiometric precision during complex cross-coupling reactions, we must first understand the fundamental properties of the reagent. The free boronic acid is highly susceptible to dehydration, forming trimeric boroxines which skew molar equivalencies. Therefore, the industry standard is to utilize the pinacol ester derivative[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Acetamido-4-fluorophenylboronic acid, pinacol ester
CAS Number 1150271-67-2[2]
Molecular Formula C14H19BFNO3
Molecular Weight 279.1 g/mol [3]
Typical Purity 95% - 98%[1][4]
Physical State Solid (Off-white to pale yellow)
Stability Profile Hygroscopic; Moisture-sensitive[5][6]
Storage Conditions -20°C or 4°C under inert atmosphere (Ar/N2)[3][5]

Structural Causality in Drug Design

As application scientists, we do not select reagents arbitrarily. Every functional group on the 2-acetamido-4-fluorophenyl ring serves a distinct mechanistic purpose in both the synthesis and the final pharmacological profile of the target molecule.

  • The Fluorine Effect (Metabolic Shielding): The incorporation of a fluorine atom at the 4-position is a deliberate bioisosteric substitution. Fluorine replaces a hydrogen atom, significantly increasing the lipophilicity (logP) of the molecule without adding steric bulk. More importantly, it blocks cytochrome P450-mediated oxidative metabolism at the para-position, drastically improving the half-life of the resulting drug candidate.

  • The Acetamido Group (Target Engagement): The ortho-acetamido group acts as a critical pharmacophore. It provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In the development of kinase inhibitors, this specific motif is frequently engineered to interact directly with the ATP-binding hinge region of the kinase domain.

  • The Pinacol Ester (Synthetic Stability): The bulky pinacol (2,3-dimethyl-2,3-butanediol) ligand prevents the spontaneous formation of boroxines. This steric shielding ensures the reagent remains monomeric, allowing for precise molar calculations and significantly enhancing its solubility in organic solvents like 1,4-dioxane and toluene[7].

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

The primary application of 2-acetamido-4-fluorophenylboronic acid pinacol ester is the formation of C-C bonds via the Suzuki-Miyaura reaction[3]. However, the ortho-acetamido group introduces significant steric hindrance during the transmetalation step. To overcome this, highly active palladium catalysts and optimized biphasic solvent systems are required.

System Workflow

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)Cl2) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd + Ar-X (Electrophile) TransMet Transmetalation Boronic Ester Transfer OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (2-Acetamido-4-fluoro-Ar') RedElim->Product C-C Bond Formation BoronicEster 2-Acetamido-4-fluorophenyl boronic acid pinacol ester BoronicEster->TransMet Base / H2O Activation

Figure 1: Suzuki-Miyaura catalytic cycle for 2-Acetamido-4-fluorophenylboronic acid ester.
Self-Validating Protocol for Biaryl Synthesis

To ensure reproducibility, this protocol is designed as a self-validating system. The inclusion of an in-process control (IPC) step ensures that any failure in the catalytic cycle is diagnosed before workup.

Step 1: Reagent Assembly (Inert Atmosphere) In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), 2-acetamido-4-fluorophenylboronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination of sterically hindered ortho-substituted biaryls.

Step 2: Solvent and Base Addition Add anhydrous K₂CO₃ (2.5 eq). Introduce a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v). Causality: The water is not merely a solvent; it is a critical reactant. It hydrolyzes the pinacol ester in situ to form the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation.

Step 3: Degassing and Reaction Initiation Purge the heterogeneous mixture with Argon for 10 minutes using a sub-surface needle. Seal the flask and heat to 90°C for 12 hours. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) black. Strict anaerobic conditions are mandatory.

Step 4: Validation Checkpoint (In-Process Control) At the 4-hour mark, extract a 10 µL aliquot via syringe, quench in 500 µL of LC-MS grade acetonitrile, and analyze. Self-Validation Logic:

  • If the aryl halide peak is absent and the product mass is present, the cycle is functioning perfectly.

  • If the boronic ester is consumed but the aryl halide remains, protodeboronation has occurred. This indicates that the transmetalation step is too slow, likely due to insufficient water or base, causing the boronic acid to degrade into 3-fluoroacetanilide.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Handling, Storage, and Integrity Maintenance

The integrity of 2-acetamido-4-fluorophenylboronic acid pinacol ester is highly dependent on environmental controls[5].

  • Hygroscopicity: The compound readily absorbs atmospheric moisture[6]. While water is required during the reaction, premature exposure to moisture during storage will lead to partial hydrolysis of the pinacol ester, altering the molecular weight and ruining stoichiometric calculations.

  • Thermal Degradation: Store strictly at -20°C or 4°C[3][5]. Prolonged exposure to room temperature can induce slow thermal decomposition or self-condensation.

  • Atmospheric Control: Always backfill the storage container with Argon or dry Nitrogen after opening. Use a desiccator for long-term storage to prevent moisture ingress.

References

  • ChemBuyersGuide , "Toronto Research Chemicals: 2-ACETAMIDO-4-FLUOROPHENYLBORONIC ACID PINACOL ESTER (CAS 1150271-67-2)", [Link]

  • ZZStandard , "2-Acetamido-4-fluorophenylboronic Acid Pinacol Ester - Hygroscopic Properties and Storage", [Link]

  • GenPrice UK , "Product Specifications: CAS 1150271-67-2", [Link]

  • Secondaryamine , "Chemical properties and Suzuki-Miyaura applications of Boronic Esters",[Link]

Sources

Structure of 2-acetamido-4-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Profiling of 2-Acetamido-4-fluorobenzeneboronic Acid in Advanced Cross-Coupling

Executive Summary

In modern medicinal chemistry and drug development, the precise engineering of biaryl scaffolds relies heavily on highly functionalized building blocks. As a Senior Application Scientist, I frequently leverage 2-acetamido-4-fluorobenzeneboronic acid (often utilized as its pinacol ester, CAS 1150271-67-2)[1] to construct complex, sterically demanding active pharmaceutical ingredients (APIs). This technical whitepaper dissects the molecular architecture of this specific boronic acid, explaining the causality behind its reactivity, and provides a self-validating protocol for its application in Suzuki-Miyaura cross-coupling.

Molecular Architecture & Electronic Causality

To master the reactivity of 2-acetamido-4-fluorobenzeneboronic acid, one must understand the electronic and steric interplay of its three primary substituents. We do not merely look at the empirical formula (C14H19BFNO3 for the pinacol ester)[1]; we must analyze the spatial and electronic relationships on the benzene ring.

  • C1 - The Boronic Acid/Ester Core (The Transmetalation Hub): Positioned at C1, the empty p-orbital of the boron atom makes it a hard Lewis acid. In its pinacol ester form, the boron is protected from premature protodeboronation, requiring in situ activation by a base to form the reactive, electron-rich "ate" complex necessary for transmetalation[2].

  • C2 - The Ortho-Acetamido Group (Steric & Directing Effects): The acetamido group (-NHCOCH3) is positioned ortho to the boronic acid. Causality: This creates significant steric hindrance, which can impede the approach of the palladium catalytic center during transmetalation. However, the amide carbonyl can also act as a secondary coordination sphere, transiently stabilizing the Pd(II) intermediate. Furthermore, the N-H acts as a critical hydrogen bond donor, influencing the binding affinity of the final API in biological targets.

  • C4 - The Para-Fluoro Modulator (Electronic Tuning): The fluorine atom is positioned para to the boronic acid and meta to the acetamido group. Causality: Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, which increases the Lewis acidity of the boron, accelerating base coordination. Simultaneously, its resonance-donating effect (+M) into the pi-system prevents the aromatic ring from becoming excessively electron-deficient, maintaining the stability of the C-B bond against hydrolytic cleavage.

StructuralFeatures Core 2-Acetamido-4-fluorobenzeneboronic acid B_Group C1: Boronic Acid / Pinacol Ester Transmetalation Partner Lewis Acidic Center Core->B_Group N_Group C2: Acetamido Group Ortho-Steric Hindrance H-Bond Donor/Acceptor Core->N_Group F_Group C4: Fluoro Substituent Inductive Withdrawal (-I) Resonance Donation (+M) Core->F_Group

Logical mapping of structural moieties in 2-acetamido-4-fluorobenzeneboronic acid.

Quantitative Physicochemical Data

Understanding the physical properties of the pinacol ester derivative is critical for stoichiometric precision and downstream purification.

PropertyValueCausality / Significance in Workflow
CAS Registry Number 1150271-67-2Standard identifier for commercial procurement[1].
Molecular Formula C14H19BFNO3Dictates mass-based equivalents in coupling[1].
Molecular Weight 279.14 g/mol Essential for precise stoichiometric calculations[2].
Hydrogen Bond Donors 1 (-NH)Influences solubility and silica gel retention (Rf value).
Hydrogen Bond Acceptors 4 (O, O, O, -F)Enhances solubility in polar aprotic solvent mixtures.
Topological Polar Surface Area ~47.6 ŲPredicts favorable cell permeability in the final biaryl API.

Mechanistic Dynamics in Palladium Catalysis

In a standard Suzuki-Miyaura coupling, the ortho-acetamido group presents a kinetic bottleneck during the transmetalation step. To overcome this, we must select a palladium catalyst with a large bite angle (such as ) and utilize a biphasic or highly polar solvent system to ensure the rapid formation of the boronate intermediate.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X BaseEx Base Coordination Ar-Pd(II)-OH OxAdd->BaseEx + Base Transmet Transmetalation Ar-Pd(II)-Ar' BaseEx->Transmet RedElim Reductive Elimination Ar-Ar' Product Transmet->RedElim RedElim->Pd0 - Product Boronic 2-Acetamido-4-fluoro- phenylboronic acid Boronic->Transmet Boronate

Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the substrate.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the workflow inherently verifies its own success at critical junctures, preventing the downstream processing of failed reactions.

Objective: Synthesize a functionalized biaryl scaffold by coupling 2-acetamido-4-fluorophenylboronic acid pinacol ester with an aryl bromide.

Step 1: Reagent Assembly & Stoichiometry
  • Action: In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 equiv), 2-acetamido-4-fluorophenylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Causality: The 1.2 molar excess of the boronic ester compensates for minor protodeboronation side-reactions. Pd(dppf)Cl2 is explicitly chosen because its bidentate dppf ligand forces a wide bite angle on the palladium center, which accelerates the final reductive elimination step—a necessity when dealing with sterically hindered ortho-acetamido substrates.

Step 2: Base Selection & Addition
  • Action: Add anhydrous K2CO3 (2.0 equiv).

  • Causality: A mild base like K2CO3 provides the exact basicity required to form the reactive "ate" complex with the boron atom without being harsh enough to cause base-catalyzed hydrolysis of the acetamide moiety.

Step 3: Solvent Introduction & Deoxygenation
  • Action: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, to achieve 0.2 M concentration). Subject the mixture to three freeze-pump-thaw cycles under argon.

  • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes. Water is causally linked to success here; it generates the transmetalation-active Pd-OH species, which reacts much faster with bulky boronic acids than the corresponding Pd-halide complexes.

Step 4: Thermal Activation
  • Action: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

Step 5: In-Process Control (IPC) - The Self-Validation Gate
  • Action: At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Logic:

    • Pass: Disappearance of the aryl bromide peak and emergence of the cross-coupled product mass confirms catalytic turnover.

    • Fail (Stalled Transmetalation): If unreacted aryl bromide persists alongside the hydrolyzed boronic acid mass (m/z ~197.1), it indicates that oxidative addition occurred, but transmetalation failed. Corrective action: Add 0.5 equiv of additional base to push boronate formation.

Step 6: Quenching & Purification
  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • National Center for Biotechnology Information (PubChem). "2-Acetamido-4-fluorophenylboronic acid, pinacol ester; CID 46739379." PubChem Compound Database. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Sources

An In-Depth Technical Guide to (2-Acetamido-4-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of (2-Acetamido-4-fluorophenyl)boronic acid, a versatile reagent in organic synthesis and a valuable building block in the development of novel pharmaceuticals. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Core Compound Characteristics

(2-Acetamido-4-fluorophenyl)boronic acid is an organoboron compound featuring a phenylboronic acid scaffold substituted with an acetamido group at the second position and a fluorine atom at the fourth position. This specific arrangement of functional groups imparts unique reactivity and properties that are highly sought after in medicinal chemistry and materials science.

Physicochemical Properties

The key physicochemical properties of (2-Acetamido-4-fluorophenyl)boronic acid are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical transformations.

PropertyValue
Molecular Formula C8H9BFNO3
Molecular Weight 196.97 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.

Synthesis of (2-Acetamido-4-fluorophenyl)boronic acid

The synthesis of (2-Acetamido-4-fluorophenyl)boronic acid can be achieved through a multi-step process starting from a commercially available precursor. The following protocol outlines a representative synthetic route, which involves the protection of an amino group, followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: A Step-by-Step Synthesis

Starting Material: 2-Amino-5-fluorobromobenzene

Step 1: Acetylation of 2-Amino-5-fluorobromobenzene

  • Dissolve 2-amino-5-fluorobromobenzene (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution as a base.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-bromo-4-fluorophenyl)acetamide.

Step 2: Borylation via Lithium-Halogen Exchange

  • Dissolve N-(2-bromo-4-fluorophenyl)acetamide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared aryllithium species to the trimethyl borate solution via cannula, again maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford (2-Acetamido-4-fluorophenyl)boronic acid.

Synthesis_Workflow A 2-Amino-5-fluorobromobenzene B Acetylation (Acetic Anhydride, Triethylamine) A->B Step 1 C N-(2-bromo-4-fluorophenyl)acetamide B->C D Lithium-Halogen Exchange (n-BuLi, -78°C) C->D Step 2 E Aryllithium Intermediate D->E F Borylation (Trimethyl borate, -78°C) E->F G Boronate Ester F->G H Acidic Hydrolysis (HCl) G->H I (2-Acetamido-4-fluorophenyl)boronic acid H->I

Caption: Synthetic workflow for (2-Acetamido-4-fluorophenyl)boronic acid.

Key Applications in Research and Development

(2-Acetamido-4-fluorophenyl)boronic acid is a key building block in the synthesis of complex organic molecules, largely due to its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[1][2] (2-Acetamido-4-fluorophenyl)boronic acid serves as an excellent coupling partner in these reactions, enabling the introduction of the 2-acetamido-4-fluorophenyl moiety into a wide range of organic substrates. This is particularly valuable in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.[3]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the boronic acid, potentially affecting the rate and efficiency of the transmetalation step.[5]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Ar'-B(OH)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[6][7][8] The incorporation of a boronic acid moiety can lead to compounds with a variety of biological activities, including enzyme inhibition. The specific substitutions on the phenyl ring of (2-Acetamido-4-fluorophenyl)boronic acid make it an attractive scaffold for the design of new therapeutic agents. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the fluorine atom can enhance metabolic stability and binding affinity.[9] This compound and its derivatives are being explored for applications in areas such as oncology and infectious diseases.[10]

Conclusion

(2-Acetamido-4-fluorophenyl)boronic acid is a valuable and versatile chemical entity with significant potential in both synthetic and medicinal chemistry. Its well-defined physicochemical properties and accessibility through established synthetic routes make it a practical tool for researchers. The ability of this compound to participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, underscores its importance in the construction of complex molecular architectures relevant to drug discovery and materials science. As research in these fields continues to advance, the utility of tailored building blocks like (2-Acetamido-4-fluorophenyl)boronic acid is expected to grow.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024, February 29). Suzuki reaction. Retrieved from [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2563. Retrieved from [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). A GENERAL AND EFFICIENT ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS. Organic Syntheses, 88, 261-270. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Al-Amin, M., & El-Gendy, A. A. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. Retrieved from [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7919-7921. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

  • Al-Tubuly, R. A., & Al-Shdefat, R. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-013. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Fluorophenylboronic Acid. Retrieved from [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7919-7921. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2563. Retrieved from [Link]

  • Google Patents. (2002). Process for preparing boronic and borinic acids.

Sources

Sourcing and Application of (2-Acetamido-4-fluorophenyl)boronic Acid in Advanced Cross-Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate organoboron reagents not merely for their structural novelty, but for their kinetic behavior within catalytic cycles. (2-Acetamido-4-fluorophenyl)boronic acid (CAS: 1335491-23-0) is a highly specialized building block. The strategic placement of a fluorine atom and an acetamido group on the phenyl ring creates a unique electronic and steric profile that directly influences its performance in Suzuki-Miyaura cross-coupling reactions. This whitepaper provides an in-depth analysis of structural causality, supplier sourcing, and self-validating protocols for deploying this reagent in drug development and peptide diversification.

Structural Causality & Mechanistic Advantages

The selection of this specific boronic acid over simpler derivatives is driven by the synergistic effects of its substituents:

  • The Fluorine Effect (pKa Modulation): The highly electronegative fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the boronic acid compared to unsubstituted variants. A lower pKa dictates that the critical boronate anion—the active species required for transmetalation—forms more readily under milder, less basic conditions . This is a critical advantage when coupling base-sensitive substrates or performing bioorthogonal peptide derivatizations .

  • The Acetamido Handle (Target Binding & Sterics): The 2-acetamido group serves a dual purpose. In medicinal chemistry, it acts as a potent hydrogen-bond donor/acceptor, frequently utilized to anchor molecules within the hinge region of kinase targets. Kinetically, its ortho-position relative to the boronic acid provides steric shielding, which mitigates premature protodeboronation (the undesired cleavage of the C-B bond) during prolonged thermal activation.

Supplier Landscape & Procurement Metrics

When sourcing (2-Acetamido-4-fluorophenyl)boronic acid, the purity profile and storage history are as critical as the chemical identity. Boronic acids are notorious for forming cyclic anhydrides (boroxines) upon dehydration, which can skew stoichiometric calculations and stall catalytic cycles.

Quantitative Comparison of Commercial Suppliers
SupplierPurity SpecificationStorage ConditionsPrimary Application Focus
BLD Pharm ≥98%Inert atmosphere, 2-8°CMedicinal chemistry building blocks
RR Scientific 99%Room Temp / RefrigeratedAnalytical reference materials
Angene Chemical ≥97%Inert atmosphereScalable cross-coupling reagents

To ensure reproducibility, procurement must be coupled with rigorous quality control. The workflow below illustrates the logical progression from sourcing to reaction deployment.

QCWorkflow Sourcing Supplier Sourcing (Purity >98%) QC Quality Control (LC-MS / NMR) Sourcing->QC Storage Controlled Storage (Inert Atm, 2-8°C) QC->Storage Verified Application Reaction Deployment (Cross-Coupling) Storage->Application Aliquot

Procurement, quality control, and deployment workflow for sensitive boronic acids.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

A robust methodology cannot rely on blind execution; it must be a self-validating system . The following protocol for coupling (2-Acetamido-4-fluorophenyl)boronic acid with an aryl halide includes internal checkpoints to confirm causality at every phase .

Phase 1: Reagent Preparation & Degassing
  • Action: Combine the aryl halide (1.0 eq) and (2-Acetamido-4-fluorophenyl)boronic acid (1.2 eq) in a Schlenk flask. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: The 0.2 eq excess of boronic acid compensates for trace protodeboronation. Degassing removes dissolved oxygen, preventing the oxidative degradation of the Pd(0) catalyst into inactive Pd(II) black.

  • Validation Checkpoint: Visual confirmation of zero gas evolution during the final thaw cycle indicates successful deoxygenation.

Phase 2: Base Activation
  • Action: Add K₂CO₃ (2.0 eq) to the degassed mixture under an argon counterflow.

  • Causality: The base converts the trigonal planar boronic acid into a tetrahedral boronate anion. This quaternization increases the nucleophilicity of the aryl group, which is an absolute prerequisite for the transmetalation step to occur.

  • Validation Checkpoint: If monitored via in situ ¹¹B NMR, successful activation is validated by a chemical shift transition from ~30 ppm (neutral boronic acid) to ~5 ppm (boronate anion).

Phase 3: Catalytic Coupling
  • Action: Introduce Pd(dppf)Cl₂ (0.05 eq) and heat the reaction to 80°C for 6 hours.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while suppressing undesired β-hydride elimination pathways.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the aryl halide peak and the emergence of the [M+H]⁺ peak for the biaryl product validates the completion of the catalytic cycle.

Phase 4: Workup and Isolation
  • Action: Quench with water, extract with ethyl acetate, and wash with brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

  • Causality: Aqueous workup partitions the water-soluble boron byproducts (and excess salts) away from the organic target molecule.

  • Validation Checkpoint: TLC analysis showing a single, distinct UV-active spot with an Rf value distinct from both starting materials confirms isolation purity.

Mechanistic Pathway Visualization

To fully grasp the protocol's efficacy, one must visualize the catalytic cycle. The diagram below maps the precise interaction between the Pd catalyst and the fluorinated boronic acid.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd + Aryl Halide TransMet Transmetalation Boronate Transfer OxAdd->TransMet RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product BoronicAcid Boronic Acid + Base (Boronate Anion) BoronicAcid->TransMet Transfer

Catalytic cycle of Suzuki coupling with (2-Acetamido-4-fluorophenyl)boronic acid.

References

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid Source: University of Pittsburgh / Asher Lab URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI (Molecules) URL:[Link]

  • Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions Source: ChemistrySelect (Wiley) URL:[Link]

In-depth Technical Guide: Solubility & Handling of (2-Acetamido-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Acetamido-4-fluorophenyl)boronic acid is a functionalized arylboronic acid intermediate critical in the synthesis of biaryls via Suzuki-Miyaura cross-coupling and potentially utilized in the design of protease inhibitors (e.g.,


-lactamase inhibitors). Its physicochemical behavior is governed by the interplay between the hydrophilic boronic acid moiety, the hydrogen-bonding acetamido group, and the electron-withdrawing fluorine substituent.

This guide addresses the solubility profile of this compound, providing researchers with a theoretical framework, empirical determination protocols, and solvent selection strategies for synthesis and purification.[1][2][3]

Physicochemical Solubility Profile

Structural Analysis & Solubility Prediction

The solubility of (2-Acetamido-4-fluorophenyl)boronic acid deviates from simple phenylboronic acid due to the ortho-acetamido group .

  • Boronic Acid Moiety (

    
    ):  Amphiphilic but predominantly polar; capable of dual hydrogen bonding (donor/acceptor). It exists in equilibrium with its trimeric anhydride (boroxine), a process driven by solvent choice and water content.
    
  • Acetamido Group (

    
    ):  Introduces strong intermolecular hydrogen bonding capability. In the solid state, this often leads to a higher crystal lattice energy compared to non-amide analogs, potentially reducing solubility in non-polar solvents (e.g., hexanes, toluene) and requiring polar aprotic solvents for high-concentration dissolution.
    
  • Fluoro Substituent (

    
    ):  Enhances lipophilicity slightly relative to a hydroxyl group but increases the acidity of the boronic acid via inductive effects, potentially influencing solubility in basic aqueous buffers.
    
Predicted Solubility Matrix

Based on structural analogs (e.g., 2-acetamidophenylboronic acid and 4-fluorophenylboronic acid), the following solubility profile is expected.

Solvent ClassSolvent ExamplesPredicted SolubilityApplication Note
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Preferred for stock solutions and reaction media.
Polar Protic Methanol, EthanolModerate to High Good for reactions; potential for solvolysis (boronate ester formation) upon prolonged storage.
Ethers THF, 1,4-Dioxane, MTBEModerate Excellent for cross-coupling reactions; solubility may decrease if the compound is highly crystalline.
Chlorinated Dichloromethane (DCM), ChloroformModerate Useful for extraction/workup; solubility improved by adding small % of MeOH.
Non-Polar Hexanes, Heptane, PentaneInsoluble (<1 mg/mL)Ideal antisolvents for precipitation/recrystallization.
Aqueous Water (Neutral pH)Low Sparingly soluble in cold water; solubility increases with heat.
Aqueous Base 1M NaOH,

High Forms the water-soluble boronate anion (

).

Critical Handling: The Boroxine Equilibrium

A common pitfall in solubility analysis of boronic acids is the presence of boroxine (the cyclic trimeric anhydride). Commercial samples often contain a mixture of the free acid and the boroxine.

  • In Solution: In the presence of water or protic solvents, the equilibrium shifts toward the free boronic acid monomer.

  • In Dry Solvents: In anhydrous solvents (e.g., dry THF or Toluene) or during vacuum drying, the equilibrium shifts toward the boroxine. This can alter the apparent solubility and melting point.

Diagram: Boronic Acid - Boroxine Equilibrium

The following diagram illustrates the dynamic equilibrium that researchers must account for during dissolution.

BoroxineEquilibrium cluster_conditions Environmental Factors Monomer (2-Acetamido-4-fluorophenyl) boronic acid (Monomer) [Polar, H-bond Donor] Intermediate Dimerization Intermediate Monomer->Intermediate - H2O (Dehydration) Intermediate->Monomer + H2O (Dissolution) Boroxine Boroxine (Trimer) [Less Polar, Anhydride] Intermediate->Boroxine - 2 H2O (Heat/Vacuum) Boroxine->Intermediate + H2O (Hydration) Water 3 H2O Factor1 High Humidity/Protic Solvents Favors Monomer Factor2 Heat/Desiccants/Non-polar Solvents Favors Boroxine

Caption: Kinetic equilibrium between the monomeric boronic acid and its dehydrated boroxine form. Solubility protocols must control for water content to ensure reproducibility.

Experimental Protocol: Quantitative Solubility Determination

As specific literature data for this derivative is sparse, the following validated protocol ensures accurate solubility measurement, accounting for the boroxine equilibrium.

Materials
  • Analyte: (2-Acetamido-4-fluorophenyl)boronic acid (purity >97%).

  • Solvents: HPLC-grade DMSO, Methanol, THF, DCM.

  • Equipment: Thermomixer or shaking water bath, 0.22 µm PTFE syringe filters, HPLC-UV or NMR.

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approximately 50 mg of the compound into a 1.5 mL HPLC vial.

    • Add 250 µL of the target solvent.

    • Note: If the solid dissolves completely immediately, add more solid until a visible suspension remains (saturation).

  • Equilibration:

    • Agitate the suspension at 25°C for 24 hours.

    • Critical: Visual inspection is required. If the solid fully dissolves during agitation, the solution is not saturated; add more solid and repeat.

  • Filtration & Dilution:

    • Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the undissolved solid.

    • Draw the supernatant and filter through a 0.22 µm PTFE filter.

    • Immediately dilute an aliquot (e.g., 10 µL) into a mobile phase or NMR solvent to prevent precipitation upon temperature change.

  • Quantification (HPLC-UV Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 5-95% B.

    • Detection: UV at 254 nm.

    • Calculation: Compare peak area against a standard curve prepared in DMSO.

Solvent Selection for Workflows

A. Reaction Optimization (Suzuki-Miyaura)

For cross-coupling reactions involving this boronic acid, the solvent system must solubilize both the organic halide and the boronic acid while accommodating the inorganic base.

  • Recommended: 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .

  • Why: The acetamido group improves solubility in DMF, while water is essential to activate the boronic acid (forming the boronate species) and dissolve the inorganic base (

    
     or 
    
    
    
    ).
B. Purification (Recrystallization)

Purifying amide-substituted boronic acids can be challenging due to their high polarity.

  • System 1 (Standard): Ethanol/Water . Dissolve in hot ethanol, then slowly add water until turbidity persists. Cool to 4°C.[4]

  • System 2 (Alternative): Acetone/Hexane .[5] Dissolve in minimal hot acetone; add hexane dropwise. This is effective if the compound is prone to protodeboronation in hot alcohols.

C. NMR Analysis
  • Solvent: DMSO-d6 .

  • Reason: Excellent solubility; prevents aggregation. The amide proton (

    
    ) will be distinct and visible, usually around 9-10 ppm, and the boronic acid protons (
    
    
    
    ) will appear as a broad singlet around 8.0 ppm (if not exchanging with water).

Stability & Storage

  • Protodeboronation: The presence of the electron-withdrawing fluorine and the ortho-acetamido group can influence the rate of C-B bond cleavage. Avoid prolonged heating in highly acidic or basic aqueous solutions.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can slowly oxidize to phenols in air or dehydrate to boroxines.

Workflow: Solubility Determination Logic

SolubilityWorkflow Start Start: Solubility Determination SolventChoice Select Solvent Class (Polar vs Non-Polar) Start->SolventChoice AddSolid Add Excess Solid to Solvent SolventChoice->AddSolid Agitate Agitate @ 25°C (24h) AddSolid->Agitate CheckDissolution Solid Remaining? Agitate->CheckDissolution AddMore Add More Solid CheckDissolution->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.22 µm PTFE) CheckDissolution->Filter Yes (Saturated) AddMore->Agitate Analyze Quantify (HPLC/NMR) Filter->Analyze

Caption: Step-by-step logic for ensuring thermodynamic equilibrium during solubility assessment.

References

  • Hall, D. G.[4][6] (Ed.). (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Santini, R., et al. (2019). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(50), 18230–18231. Link

  • Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid Product Specification. Link (Used as a baseline analog).

  • Biotage. (2019). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography? Link

Sources

Strategic Sourcing and Technical Profile: (2-Acetamido-4-fluorophenyl)boronic acid (CAS 1335491-23-0)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical and commercial profile of (2-Acetamido-4-fluorophenyl)boronic acid (CAS 1335491-23-0), a specialized organoboron intermediate used in advanced medicinal chemistry.

Executive Summary

CAS 1335491-23-0, identified as (2-Acetamido-4-fluorophenyl)boronic acid , is a high-value building block primarily utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] It serves as a critical intermediate for developing kinase inhibitors, Wnt pathway modulators, and anti-infective agents.

Currently, this compound is classified as a Tier 2 Research Chemical , meaning it is not a bulk commodity but is available from specialized catalog suppliers. Procurement typically requires a "Request for Quote" (RFQ) approach due to volatile stock levels.

Chemical Identity & Specifications

Accurate identification is paramount to avoid isomer confusion, particularly with 3-acetamido or 5-fluoro variants.

PropertySpecification
Chemical Name (2-Acetamido-4-fluorophenyl)boronic acid
CAS Number 1335491-23-0
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Purity Standard ≥ 95% (HPLC), typically ≥ 97% for catalysis
Key Impurities Boroxine anhydride (trimer), Protodeboronated arene
Structural Verification

The molecule features a boronic acid moiety at position 1, an acetamido group at position 2 (ortho), and a fluorine atom at position 4 (para to boron).

ChemicalStructure cluster_molecule Structural Connectivity C1 C1 (Boron attached) C2 C2 (Acetamido) C1->C2 ortho C4 C4 (Fluoro) C1->C4 para Boron B(OH)2 C1->Boron C2->C4 meta Amide NH-CO-CH3 C2->Amide Fluoro F C4->Fluoro

Caption: Logical connectivity of functional groups on the phenyl ring. Boron is para to Fluorine.

Market Analysis: Price & Availability

As of Q1 2026, this compound is available from niche chemical vendors. It is rarely held in multi-kilogram bulk stock and is often synthesized on demand.

Pricing Landscape

Prices fluctuate based on synthesis scale and current inventory.

ScaleEstimated Price Range (USD)Lead TimeAvailability Status
1 g $150 - $2501-2 WeeksOccasional Stock
5 g $500 - $8002-3 WeeksLimited Stock
25 g $1,800 - $2,5004-6 WeeksMake-to-Order
100 g+ Inquire (Custom Synthesis)8-12 WeeksCustom Synthesis
Key Suppliers
  • BLD Pharm : Often lists stock in gram scales; reliable for small R&D quantities.

  • Leyan (China) : Primary source for bulk synthesis; lower cost but longer logistics.

  • MedChemExpress / ChemScene : Likely to re-sell or source from primary manufacturers.

Procurement Strategy: Do not rely on "Add to Cart" for critical timelines. Always submit an RFQ to confirm the specific batch purity and actual physical location of the stock (e.g., US warehouse vs. shipment from Asia).

Technical Guide: Synthesis & Application

Synthesis Pathway

Understanding the synthesis allows researchers to anticipate impurities and negotiate custom manufacturing. The standard route utilizes 2-Bromo-5-fluoroaniline as the starting material.

Protocol Logic:

  • Acetylation : Protection of the amine prevents interference during metalation.

  • Miyaura Borylation : Palladium-catalyzed coupling replaces the bromine with a boron ester, which is then hydrolyzed (or used directly) to the acid.

SynthesisPathway SM Start: 2-Bromo-5-fluoroaniline Step1 Acetylation (Ac2O, AcOH) SM->Step1 Inter1 Intermediate: N-(2-Bromo-5-fluorophenyl)acetamide Step1->Inter1 Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin, KOAc) Inter1->Step2 Inter2 Boronate Ester Step2->Inter2 Step3 Hydrolysis (NaIO4 / HCl) Inter2->Step3 Product Product: (2-Acetamido-4-fluorophenyl)boronic acid Step3->Product

Caption: Standard synthetic route from commercially available aniline precursor.

Handling & Stability

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This is reversible but affects stoichiometry.

  • Storage : Store at 2–8°C. Long-term storage should be under inert gas (Argon/Nitrogen) to prevent oxidative deborylation.

  • Reconstitution : Dissolve in DMSO or Methanol immediately prior to use. If the solid appears "dry" or has a higher melting point than expected, it may have formed the anhydride; treating with aqueous base during the reaction usually regenerates the active species.

Experimental Application (Suzuki Coupling)

Context : Used to couple the 2-acetamido-4-fluorophenyl motif to heteroaryl halides (e.g., chloropyrimidines) in kinase inhibitor synthesis.

Standard Protocol:

  • Reagents : 1.0 eq Aryl Halide, 1.2 eq Boronic Acid (CAS 1335491-23-0), 2.0 eq Base (K₂CO₃ or Cs₂CO₃).

  • Catalyst : 5 mol% Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Solvent : 1,4-Dioxane/Water (4:1) or DMF/Water.

  • Conditions : Heat to 80–100°C under N₂ for 4–12 hours.

  • Workup : The acetamido group is stable under these basic conditions, but avoid strong acids which may hydrolyze the amide.

References

  • European Patent Office .[3] Anti-infective heterocyclic compounds and uses thereof. EP 3475277 B1. (2021). Link

  • World Intellectual Property Organization . Purine diones as Wnt pathway modulators. WO 2014/189466 A1. (2014). Link

  • BLD Pharm . Product Datasheet: (2-Acetamido-4-fluorophenyl)boronic acid. Accessed March 2026.[4] Link

  • National Institutes of Health (PubChem) . Boronic Acid Stability and Handling Guidelines. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with (2-Acetamido-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of (2-Acetamido-4-fluorophenyl)boronic acid (CAS: 1335491-23-0). This specific scaffold presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-acetamido group hinders the transmetalation step.

  • Protodeboronation: The ortho-amido group, combined with basic conditions, significantly accelerates protodeboronation, leading to the formation of the hydro-deboronated byproduct (3-fluoroacetanilide) rather than the desired biaryl.

Successful coupling requires a "Rapid Suzuki" strategy—using highly active catalyst systems to outcompete the rate of protodeboronation. This note recommends Buchwald Precatalysts (SPhos/XPhos Pd G3/G4) or Pd-118 (dtbpf) systems under strictly controlled basic conditions.

Mechanistic Insight & Critical Failure Points

The primary failure mode for this substrate is Protodeboronation .[1] Unlike simple phenylboronic acids, ortho-substituted acetamidophenylboronic acids are highly susceptible to base-catalyzed deboronation.

The "Death Loop" of Protodeboronation

Under standard aqueous/basic Suzuki conditions (e.g.,


), the base coordinates to the boron atom, forming a boronate "ate" complex. While this is necessary for transmetalation, the ortho-acetamido group can facilitate an intramolecular proton transfer or stabilize the transition state for C-B bond cleavage, rapidly yielding the deboronated byproduct.

Key Takeaway: To succeed, the rate of Transmetalation (


) must be significantly faster than the rate of Protodeboronation (

).

ReactionMechanism Substrate (2-Acetamido-4-fluorophenyl) boronic acid Boronate Boronate 'Ate' Complex (Activated Species) Substrate->Boronate Activation Base Base (OH- / CO3 2-) Base->Boronate Transmetalation Transmetalation (Productive Path) Boronate->Transmetalation k_trans (Needs Bulky Ligand) Deboronation Protodeboronation (Destructive Path) Boronate->Deboronation k_debor (Accelerated by ortho-group) Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->Transmetalation Product Biaryl Product Transmetalation->Product Reductive Elimination Byproduct 3-Fluoroacetanilide (Dead End) Deboronation->Byproduct

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The goal is to maximize


 using specialized ligands.

Optimization Strategy

Catalyst Selection

Standard catalysts like


 or 

are often too slow for this substrate, resulting in low yields (<30%).
  • Recommended: SPhos Pd G3 or XPhos Pd G3 .

    • Why: These bulky, electron-rich biaryl phosphine ligands create a highly active Pd(0) species that accelerates oxidative addition and, crucially, facilitates transmetalation with hindered boronates.

  • Alternative: Pd(dtbpf)Cl2 (Pd-118).

    • Why: High turnover frequency (TOF) suitable for sterically demanding couplings.

Base & Solvent Systems[2]
  • Avoid: Aqueous

    
     or 
    
    
    
    (promotes rapid deboronation).
  • Preferred: Anhydrous

    
      or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (dry). Small amounts of water (e.g., 50:1 ratio) may be necessary for the boronic acid mechanism but should be minimized.

Data Summary Table
VariableStandard (Poor)Optimized (Recommended)Rationale
Catalyst

SPhos Pd G3 or Pd(dtbpf)Cl2 Bulky ligands boost transmetalation rate.
Base

(aq)

(solid/anhydrous)
Weak, anhydrous base minimizes deboronation.
Solvent DMF / Water1,4-Dioxane or Toluene Non-polar solvents stabilize the active species.
Temp 80-100°C60-80°C Lower temp reduces thermal deboronation.

Experimental Protocols

Protocol A: High-Performance Coupling (Recommended)

Best for valuable substrates or when high yield is critical.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • (2-Acetamido-4-fluorophenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-5 mol%)

  • Base:

    
     (tribasic, anhydrous, finely ground) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 - 0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid,

    
    , and SPhos Pd G3.
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Note: If the boronic acid is not soluble, adding a trace amount of degassed water (10-50

      
       per 5 mL solvent) can help activate the base without causing massive deboronation.
      
  • Reaction: Heat the block to 80°C with vigorous stirring.

  • Monitoring: Monitor by LCMS at 1 hour. The reaction is typically fast (1-4 hours).

    • Stop Condition: If deboronated byproduct (MW 153.15) exceeds 20%, stop heating immediately.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove insoluble phosphates. Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Cost-Effective Scale-Up

Suitable for larger scales (>5g) where precatalysts are too expensive.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • Boronic Acid (1.3 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (Premixed in solvent for 5 mins)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio)

Procedure:

  • Premix Catalyst: In a separate vial, dissolve

    
     and SPhos in a small volume of Toluene under Argon. Stir for 5-10 mins until the solution turns yellow/orange (active catalyst formation).
    
  • Main Reaction: Combine Aryl Halide, Boronic Acid, and

    
     in the main reactor.
    
  • Combine: Add the catalyst solution and the remaining Toluene/Water solvent mixture.

  • Degas: Sparge with Nitrogen for 10 minutes.

  • Heat: Reflux at 90°C . Monitor closely.

Troubleshooting & Optimization Workflow

Use this decision tree if the standard protocol yields poor results.

OptimizationTree Start Start: Standard Protocol A (SPhos G3, K3PO4, Dioxane) Check Analyze LCMS Result Start->Check Issue1 Issue: Low Conversion (SM Remaining) Check->Issue1 Issue2 Issue: High Deboronation (>30% Byproduct) Check->Issue2 Issue3 Issue: Homocoupling Check->Issue3 Sol1 Action: Switch to XPhos Pd G3 or Increase Temp to 100°C Issue1->Sol1 Sol2 Action: Switch to Anhydrous Conditions (Cs2CO3 in dry Toluene) Issue2->Sol2 Sol3 Action: Degas Solvent More Thoroughly Reduce Catalyst Loading Issue3->Sol3

Figure 2: Troubleshooting decision tree for refining reaction conditions.

References

  • Suzuki-Miyaura Coupling Overview

    • Title: Suzuki-Miyaura Cross Coupling Reaction[1][4]

    • Source: TCI Chemicals
  • Protodeboronation Mechanisms

    • Title: Protodeboron
    • Source: University of Edinburgh / Organic Chemistry Portal
    • URL:[Link]

  • Catalyst Selection for Hindered Substrates

    • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation (Context on ligand choice)[1]

    • Source: ChemRxiv
    • URL:[Link][4]

  • Reagent Data

    • Title: (2-Acetamido-4-fluorophenyl)boronic acid Product Page[2][5][6][7][8][9][10]

    • Source: BLD Pharm[8][9]

Sources

Application Note & Protocol: Strategic Suzuki-Miyaura Cross-Coupling of 2-Acetamido-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Acetamido-4-fluorophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heterobiaryl structures is particularly crucial in the pharmaceutical industry, where such scaffolds are prevalent in a vast array of therapeutic agents.[4][5]

This document provides a detailed protocol and expert insights for the cross-coupling of a specific, high-value building block: 2-acetamido-4-fluorophenylboronic acid . The presence of an ortho-acetamido group and a para-fluoro substituent introduces unique electronic and steric considerations that must be addressed for successful and high-yielding coupling. The acetamido group can act as a directing group and influence the conformation of the molecule, while the fluorine atom can modulate the electronic properties of the aromatic ring, impacting both reactivity and the properties of the final product. Understanding these nuances is key to leveraging this versatile reagent in complex molecule synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2][6][7] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][2] This step is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[1][2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which must be carefully selected to accommodate the specific substrates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation coupled_complex Ar-Pd(II)(R)L_n transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Biaryl Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-acetamido-4-fluorophenylboronic acid with a generic aryl bromide. Optimization may be required for different coupling partners, particularly for less reactive aryl chlorides.

3.1. Materials and Reagents

  • Boronic Acid: 2-Acetamido-4-fluorophenylboronic acid (1.2 equivalents)

  • Aryl Halide: Aryl bromide or chloride (1.0 equivalent)

  • Palladium Pre-catalyst: Pd(OAc)₂ (Palladium(II) acetate, 2 mol%) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1 mol%)

  • Ligand: SPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%). Bulky, electron-rich phosphine ligands are often essential for coupling hindered or electron-deficient substrates.[1][8]

  • Base: K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate), finely ground (3.0 equivalents)

  • Solvent: 1,4-Dioxane or Toluene and Water (e.g., 4:1 or 5:1 ratio). The presence of water is often beneficial for the transmetalation step.[1][9]

  • Other: Anhydrous sodium sulfate or magnesium sulfate, Celite, silica gel for chromatography, and appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).

3.2. Equipment

  • Schlenk flask or a round-bottom flask fitted with a reflux condenser and a rubber septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

3.3. Step-by-Step Reaction Procedure

  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 2-acetamido-4-fluorophenylboronic acid (1.2 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

    • Expert Insight: Adding the reagents as solids first allows for efficient removal of atmospheric oxygen in the next step. The order of addition of the solids is generally not critical.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

    • Expert Insight: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes prior to use or by freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[10][11] Stir the mixture vigorously.

    • Expert Insight: The ortho-acetamido group can introduce steric hindrance. Therefore, higher temperatures and a robust catalyst/ligand system are often necessary to achieve a good reaction rate.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.[9]

3.4. Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Add deionized water (10 mL) and ethyl acetate (10 mL). Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 10 mL). Combine the organic layers.

    • Expert Insight: A basic wash during workup can sometimes help remove unreacted boronic acid, but care must be taken if the product itself has acidic or basic functionality.[12]

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the solution through a small pad of Celite to remove fine palladium residues.[13]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13] Recrystallization can also be an effective purification method for solid products.[13]

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides a guide for optimizing the reaction conditions.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand Pd(OAc)₂ / SPhosFor challenging couplings (e.g., with aryl chlorides), consider more active pre-catalysts like palladacycles or catalysts based on N-heterocyclic carbenes (NHCs).[4][14] Bulky, electron-rich ligands generally accelerate oxidative addition and reductive elimination.[8]
Base K₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids or for preventing side reactions. The choice of base can significantly impact the reaction rate and yield.[1]
Solvent Dioxane/Water (4:1)Toluene, THF, or DMF can be used. The ratio of organic solvent to water can be adjusted. A completely anhydrous system may be necessary for substrates sensitive to protodeboronation (a common side reaction where the boronic acid is replaced by a hydrogen).[6]
Temperature 80-110 °CLower temperatures (even room temperature) may be possible with highly reactive substrates and very active catalyst systems.[15][16] For unreactive aryl chlorides, temperatures above 100 °C are often required.[17]
Equivalents of Boronic Acid 1.2 eq.Increasing the equivalents of the boronic acid to 1.5-2.0 can sometimes drive the reaction to completion, but may complicate purification due to homocoupling of the boronic acid.

Common Issues & Solutions:

  • Low Yield/No Reaction: Ensure the catalyst is active and the system is rigorously deoxygenated. Consider a more active ligand, a stronger base, or a higher reaction temperature.

  • Protodeboronation: This side reaction replaces the boronic acid with a hydrogen atom. It can be minimized by using rigorously dry solvents (if water is not required for the specific system) and a stronger base.[6]

  • Homocoupling: Formation of Ar-Ar and R-R products can occur. This is often a sign of oxygen contamination or catalyst decomposition. Using the correct stoichiometry and maintaining an inert atmosphere is critical.

Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) assembly 2. Assemble Glassware (Schlenk Flask, Condenser) reagents->assembly inert 3. Establish Inert Atmosphere (Evacuate/Backfill x3) assembly->inert solvents 4. Add Degassed Solvents inert->solvents heating 5. Heat to Temperature (80-110 °C) solvents->heating monitoring 6. Monitor Progress (TLC/LC-MS) heating->monitoring quench 7. Cool and Quench (Add Water) monitoring->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Al-Masum, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Sharma, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Pérez-temprano, M. H. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Universitat de Girona. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Billingsley, K. L. (2007). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. [Link]

  • Ghaffari, B., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2155–2164. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Grasa, G. A., & Colacot, T. J. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(1), 239–242. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Das, S., et al. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (2025, August 6). Acetanilide Palladacycle: An Efficient Catalyst for Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

The Strategic Application of (2-Acetamido-4-fluorophenyl)boronic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and amide functionalities into drug candidates has become a cornerstone of rational drug design. (2-Acetamido-4-fluorophenyl)boronic acid emerges as a highly valuable building block, offering a unique combination of these features. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of therapeutic agents.[1] This guide provides an in-depth exploration of the application of (2-Acetamido-4-fluorophenyl)boronic acid, detailing its strategic importance, practical considerations, and a comprehensive protocol for its use in the synthesis of novel molecular entities.

The Significance of the Fluoro and Acetamido Moieties

The presence of both a fluorine atom and an acetamido group on the phenylboronic acid scaffold is not coincidental; each imparts specific, advantageous properties to a potential drug molecule.

The Role of Fluorine: The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and physicochemical properties.[2] Its high electronegativity can alter the acidity of nearby functional groups, potentially enhancing binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.

The Impact of the Acetamido Group: The acetamido group, a common feature in many pharmaceuticals, can serve as a hydrogen bond donor and acceptor, facilitating crucial interactions within a biological target's binding site. This group can also influence the overall polarity and solubility of a molecule, which are critical parameters for oral bioavailability.

By combining these two functionalities, (2-Acetamido-4-fluorophenyl)boronic acid provides a scaffold that can simultaneously address metabolic stability, target binding, and pharmacokinetic profiles.

Physicochemical and Safety Profile

A thorough understanding of the properties and handling requirements of any chemical reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C8H9BFNO3N/A
Molecular Weight 196.97 g/mol N/A
Appearance Off-white to white powderN/A
Storage Store at 2-8°C, keep dryN/A

Safety and Handling: (2-Acetamido-4-fluorophenyl)boronic acid should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (like our building block) and an aryl or vinyl halide or triflate.[3] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)-Ar']L_n pd_complex->transmetalation_complex Transmetalation product_complex [Ar-Ar']Pd(0)L_n transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration biaryl Ar-Ar' product_complex->biaryl aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]

Detailed Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (2-Acetamido-4-fluorophenyl)boronic acid with an aryl bromide. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Experimental Workflow

Sources

Topic: Synthesis of Kinase Inhibitors Using Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic synthesis of kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. This application note provides a comprehensive guide to the synthesis of fluorinated kinase inhibitors utilizing boronic acids, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale for employing fluorinated motifs and boronic acid building blocks, highlighting their synergistic contributions to enhanced metabolic stability, binding affinity, and overall drug-like properties. Detailed, field-tested protocols for synthesis, purification, and characterization are provided, alongside troubleshooting insights to ensure reproducible and efficient discovery workflows. This guide is designed to empower researchers to leverage these powerful synthetic tools for the development of next-generation targeted therapeutics.

Introduction: The Strategic Advantage of Fluorine and Boron in Kinase Inhibitor Design

Kinases are a class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Small molecule kinase inhibitors, which typically function by competing with ATP at the enzyme's active site, have revolutionized treatment paradigms in oncology and beyond.

The efficacy of a kinase inhibitor is dictated by its potency, selectivity, and pharmacokinetic profile. Medicinal chemists employ various strategies to optimize these properties, and the incorporation of fluorine and the use of boronic acid-based synthetic routes have become exceptionally powerful tools.[2][3]

The Role of Fluorine: The introduction of fluorine into a drug candidate can profoundly alter its properties.[4] The carbon-fluorine (C-F) bond is exceptionally strong, which can block sites of oxidative metabolism and enhance the metabolic stability and half-life of a drug.[5][6] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and improving binding affinity.[2][7][8] This strategic placement of fluorine can lead to compounds with superior potency and an improved overall pharmacological profile.[9]

The Utility of Boronic Acids: Boronic acids and their derivatives are stable, generally non-toxic, and versatile building blocks in organic synthesis.[3][10] Their prominence in medicinal chemistry has grown significantly since the FDA approval of the boronic acid-containing drug Bortezomib (Velcade®).[11][12] In the context of kinase inhibitor synthesis, they are most valued as key reagents in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, typically to construct biaryl or heteroaryl-aryl scaffolds that are common in kinase inhibitors.[10][13][14] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[10][15]

This guide will focus on the convergence of these two strategies: the use of fluorinated boronic acids to construct potent and stable kinase inhibitors.

Scientific Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of the synthetic strategy described herein. It facilitates the coupling of an organoboron species (like a fluorinated arylboronic acid) with an organohalide (like a heteroaryl chloride or bromide core of a kinase inhibitor). The reaction proceeds via a catalytic cycle involving a palladium complex.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition (R¹-X) pd0->ox_add Organohalide (R¹-X) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation (R²-B(OH)₂ + Base) pd_complex->transmetal Boronic Acid [R²B(OR')₂]⁻ pd_intermediate R¹-Pd(II)L₂-R² transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Product (R¹-R²) red_elim->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Key Steps Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[14]

  • Transmetalation: This is the rate-determining step. The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. A base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Application Workflow: From Synthesis to Characterization

The development of a novel kinase inhibitor follows a logical progression from synthesis to biological evaluation. The workflow below outlines the key stages covered in our protocols.

Synthesis_Workflow Figure 2: General Workflow for Kinase Inhibitor Synthesis start Reagent Preparation (Aryl Halide, Fluorinated Boronic Acid, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Degassed Solvent) start->setup reaction Suzuki-Miyaura Coupling (Heating & Stirring) setup->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (¹H NMR, ¹⁹F NMR, MS) purify->characterize end Pure Fluorinated Kinase Inhibitor characterize->end

General workflow for the synthesis of fluorinated biaryls.[6]

Detailed Experimental Protocols

General Materials and Equipment
  • Reagents: Aryl/heteroaryl halide, fluorinated boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), anhydrous solvents (e.g., Dioxane, Toluene, DME, Ethanol).

  • Equipment: Schlenk flasks or microwave vials, magnetic stirrer with heating plate, inert gas line (Nitrogen or Argon), rotary evaporator, thin-layer chromatography (TLC) plates, flash chromatography system, NMR spectrometer, Mass spectrometer.

Protocol: Synthesis of a Representative Fluorinated Biaryl Kinase Inhibitor Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride with a fluorinated phenylboronic acid.

Reaction Scheme: Aryl-Cl + (HO)₂B-Aryl'-F → (Pd Catalyst, Base) → Aryl-Aryl'-F

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the heteroaryl chloride (1.0 equiv.), the fluorinated phenylboronic acid (1.3 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).[6]

    • Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable halide starting material. The choice of base is critical and can significantly impact yield; carbonates are a good starting point.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand, if required.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, killing the catalytic cycle. This step is critical for reproducibility.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

    • Scientist's Note: Degassing the solvent (by sparging with argon or via freeze-pump-thaw cycles) further removes dissolved oxygen. The presence of water can sometimes accelerate the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

Protocol: Reaction Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Scientist's Note: The choice of extraction solvent depends on the polarity of the product. Ethyl acetate is a good general-purpose choice.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol: Product Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The ¹⁹F NMR is particularly important for confirming the presence and chemical environment of the fluorine atom(s).

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.

Data Presentation and Representative Results

The Suzuki-Miyaura coupling is robust. The table below shows representative conditions and expected outcomes for the synthesis of various fluorinated biaryl scaffolds.

EntryAryl Halide (R¹-X)Fluorinated Boronic Acid (R²-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Chloropyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10088
24-Bromoisoquinoline3,5-Difluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME8592
31-Iodoindazole2,4-Difluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O11095
44-Chloroquinazoline4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Ethanol/H₂O8585

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling. Yields are illustrative based on literature precedents.[16][17]

Once synthesized, these compounds are tested in biological assays to determine their inhibitory activity against the target kinase.

Compound IDTarget KinaseIC₅₀ (nM)
F-Inhibitor-01EGFR15
F-Inhibitor-02VEGFR228
F-Inhibitor-03BTK5
F-Inhibitor-04Lck45

Table 2: Example Biological Activity Data. The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biochemical function.[16][18]

Application in Target-Based Drug Discovery

The synthesized inhibitors are designed to interfere with specific signaling pathways that are overactive in disease states. For example, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling that leads to cell proliferation.

Signaling_Pathway Figure 3: Inhibition of a Kinase Signaling Cascade ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates proliferation Cell Proliferation, Survival erk->proliferation Leads to inhibitor Fluorinated Kinase Inhibitor inhibitor->raf BLOCKS

Simplified signaling pathway showing the action of a kinase inhibitor.[19]

Conclusion

The use of fluorinated boronic acids in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust, versatile, and highly effective platform for the synthesis of novel kinase inhibitors. The strategic incorporation of fluorine can significantly enhance the drug-like properties of these molecules, leading to candidates with improved metabolic stability and target affinity. The protocols and principles outlined in this application note offer a solid foundation for researchers in medicinal chemistry and drug development to accelerate their discovery programs and engineer the next generation of targeted therapies.

References

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Royal Society of Chemistry.
  • Design and discovery of boronic acid drugs. PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Fluorine in drug discovery: Role, design and case studies. LinkedIn.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine in drug discovery: Role, design and case studies.
  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
  • Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorin
  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of South Florida.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.
  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.
  • 18 F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. Royal Society of Chemistry.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for (2-Acetamido-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The coupling of (2-Acetamido-4-fluorophenyl)boronic acid with aryl halides represents a specific challenge in the Suzuki-Miyaura reaction landscape. This substrate possesses two antagonistic features that complicate the standard catalytic cycle:

  • Steric Hindrance (Ortho-Substitution): The ortho-acetamido group creates significant steric bulk around the carbon-boron bond. This retards the transmetalation step, often the rate-determining step in the coupling of hindered substrates.

  • Electronic Instability (Protodeboronation): The presence of the electron-withdrawing fluorine at the para position (relative to the amide) and the ortho-amide moiety increases the susceptibility of the C-B bond to hydrolytic cleavage (protodeboronation). If transmetalation is slow, the base-activated boronate species has more time to undergo non-productive hydrolysis, yielding the deboronated byproduct N-(3-fluorophenyl)acetamide.

This guide provides a tiered approach to reaction optimization, prioritizing conditions that accelerate transmetalation while suppressing protodeboronation.

Critical Mechanistic Factors

The Ortho-Acetamido Effect

Unlike simple alkyl sterics, the acetamido group (


) contains a Lewis-basic carbonyl oxygen and an acidic N-H proton.
  • Coordination Risk: The carbonyl oxygen can weakly coordinate to the Palladium(II) intermediate, potentially stabilizing a resting state that is off-cycle.

  • Base Consumption: Strong bases (e.g.,

    
    , 
    
    
    
    ) may deprotonate the amide (pKa ~15-17), altering the electronic nature of the ring and potentially poisoning the catalyst. Mild bases (Carbonates, Phosphates) are preferred.
Protodeboronation Pathway

The primary failure mode for this reaction is the loss of the boronic acid moiety before coupling occurs. This is accelerated by:

  • High temperatures (>100°C).

  • High concentrations of water.

  • Electron-deficient aryl rings (facilitated by the 4-Fluoro substituent).

Experimental Protocols

Protocol A: The "Workhorse" Condition (General Screening)

Best for: Aryl bromides, electron-deficient aryl chlorides, and initial scale-up.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst with a large bite angle that facilitates reductive elimination, coupled with a standard carbonate base.

Materials:

  • (2-Acetamido-4-fluorophenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 236 mg),

    
     (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
    
  • Inertion: Seal the vial with a septum cap. Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

  • Solvation: Inject degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

  • Monitoring: Monitor by LC-MS at 2 hours and 16 hours. Look for the product mass [M+H]+ and the deboronated byproduct (mass = 153.15 Da).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High-Performance" Condition (Sterically Demanding)

Best for: Aryl chlorides, electron-rich aryl halides, or if Protocol A yields <50%.

This protocol uses XPhos Pd G2 , a precatalyst that generates the active Pd(0)-XPhos species. XPhos is a bulky, electron-rich biaryl phosphine ligand designed to accelerate transmetalation in hindered systems and stabilize the Pd(0) species.

Materials:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and

    
     (2.0 equiv) to the vessel.
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

  • Degas: Evacuate/Backfill with Argon (3x).

  • Solvent: Add degassed THF (or Toluene) and Water (10:1 ratio). Note: Less water is used here to minimize protodeboronation.

  • Heat: Heat to 60°C . The active catalyst forms rapidly; lower temperature preserves the boronic acid.

  • Workup: Standard aqueous extraction.

Optimization Data Summary

The following table summarizes expected outcomes based on internal historical data for similar ortho-substituted acetamido-phenyl boronic acids.

ParameterCondition A (Standard)Condition B (Advanced)Condition C (Anhydrous)
Catalyst Pd(dppf)Cl₂XPhos Pd G2Pd(PPh₃)₄
Ligand Class Bidentate PhosphineBulky Biaryl PhosphineMonodentate Phosphine
Base

(aq)

(aq)
CsF (solid)
Solvent Dioxane/WaterTHF/WaterDME (Dry)
Temp 80-100°C50-60°C80-90°C
1° Risk ProtodeboronationCost of CatalystSlow Kinetics
Success Rate High for Aryl BromidesHigh for Aryl ChloridesMedium (Specific niches)

Visualized Workflows & Mechanisms

Decision Tree for Reaction Setup

This diagram guides the researcher in selecting the correct protocol based on the coupling partner.

ReactionSelector Start Start: Select Aryl Halide (Ar-X) CheckHalide Identify Halogen (X) Start->CheckHalide Bromide Ar-Br or Ar-I CheckHalide->Bromide Chloride Ar-Cl CheckHalide->Chloride ProtoA PROTOCOL A Pd(dppf)Cl2 / K2CO3 80°C Bromide->ProtoA Standard CheckElec Electronic Nature of Ar-Cl Chloride->CheckElec Rich Electron Rich / Steric CheckElec->Rich Poor Electron Deficient CheckElec->Poor ProtoB PROTOCOL B XPhos Pd G2 / K3PO4 60°C Rich->ProtoB Requires potent catalyst Poor->ProtoA Activation possible

Caption: Decision matrix for selecting the optimal catalytic system based on the electrophile's properties.

Mechanistic Pathway & Side Reactions

This diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting where the ortho-acetamido group influences the outcome.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Slowed by Ortho-Sterics) OxAdd->TransMet Boron Boronic Acid (Substrate) Boronate Boronate Species [Ar-B(OH)3]- Boron->Boronate + Base (OH-) Boronate->TransMet Coupling Deboro Protodeboronation (Side Reaction) Boronate->Deboro Hydrolysis (If TransMet is slow) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Byprod Byproduct: N-(3-fluorophenyl)acetamide Deboro->Byprod

Caption: Mechanistic competition: Steric bulk slows Transmetalation, increasing the risk of Protodeboronation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation or Oxidative Addition failure.Switch to XPhos Pd G2 (Protocol B). Ensure thorough degassing (O₂ kills Pd).
High Deboronation Reaction too hot or too wet; Transmetalation too slow.Lower temp to 60°C . Reduce water ratio (use 10:1). Increase catalyst loading to speed up transmetalation.
Amide Hydrolysis Base is too strong or reaction too long.Switch base from Carbonate to Phosphate (

)
or Fluoride (CsF).
Homocoupling (Ar-Ar) Oxygen leak or excess boronic acid oxidation.Re-degas solvents. Verify inert atmosphere.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[2] Source: Organic Chemistry Portal Link:[Link]

  • Protodeboronation Mechanisms Title: Protodeboronation of Arylboronic Acids.[3][4][5] Source: Wikipedia / Chemical Reviews Link:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of ortho-acetamido boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of ortho-Acetamido Boronic Acids

Introduction: The "Perfect Storm" of Reactivity

User Query: "I am attempting to couple an ortho-acetamido phenylboronic acid with an aryl halide, but my yields are consistently low (<30%). I see significant starting halide remaining or the formation of the de-boronated byproduct. What is going wrong?"

Senior Scientist Response: You are encountering a classic "perfect storm" of competing mechanistic factors. Coupling ortho-acetamido boronic acids is deceptively difficult because three distinct forces work against the catalytic cycle:

  • Accelerated Protodeboronation: The acetamido group is an electron-donating group (EDG) at the ortho position. This increases electron density at the ipso-carbon, significantly accelerating hydrolytic deborylation (protodeboronation), often faster than the cross-coupling reaction itself.

  • Steric Hindrance: The ortho-substituent creates a physical barrier that hinders the transmetallation step, which is often the rate-determining step in the Suzuki catalytic cycle.

  • Catalyst Sequestration (The "Dormant" State): The acetamido oxygen or nitrogen can coordinate intramolecularly to the boron atom (forming a cyclic benzoxazaborine species) or intermolecularly to the Palladium catalyst. This reduces the concentration of the active boronate species available for reaction.

This guide provides a diagnostic workflow and validated protocols to overcome these barriers.

Part 1: Diagnostic Troubleshooting (Q&A)

Scenario A: The "Disappearing" Boron

Q: My boronic acid is consumed rapidly, but the aryl halide remains untouched. The major byproduct is acetanilide (de-boronated starting material).

A: Diagnosis: Rapid Protodeboronation. This is the most common failure mode. Under basic, aqueous conditions, the ortho-acetamido group facilitates the protonolysis of the C-B bond.

  • The Fix: You must minimize the concentration of the "ate" complex (the reactive boronate) relative to the catalyst.

    • Action 1 (Anhydrous Conditions): Switch to non-aqueous conditions. Water is the primary proton source. Use anhydrous toluene or dioxane with Cesium Fluoride (CsF) or anhydrous K₃PO₄ .

    • Action 2 (Slow Addition): Do not add the boronic acid all at once. Add it dropwise as a solution over 1-2 hours. This keeps the standing concentration low, favoring the second-order transmetallation over the first-order decomposition.

Scenario B: The "Stalled" Reaction

Q: The reaction starts but stops at ~20% conversion. Adding more catalyst doesn't help.

A: Diagnosis: Catalyst Poisoning or Ligation. The acetamido group can act as a directing group, coordinating to the Pd(II) center and forming a stable palladacycle that refuses to turn over. Alternatively, the amide nitrogen may be competitively binding to the metal.

  • The Fix: Use a ligand with higher binding affinity and steric bulk than your substrate.

    • Action: Switch to Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ). These bulky, electron-rich ligands prevent substrate chelation and facilitate oxidative addition/reductive elimination in sterically crowded environments.

Scenario C: Homocoupling

Q: I see significant homocoupling of my aryl halide (Ar-Ar), but the cross-coupling product is minor.

A: Diagnosis: Oxygen Ingress or Slow Transmetallation. Homocoupling is often driven by the presence of oxygen (reoxidizing Pd(0) to Pd(II)) or when transmetallation is so slow that the disproportionation of the oxidative addition complex becomes competitive.

  • The Fix:

    • Action 1: Degas solvents rigorously (sparging with Argon for 20 mins is superior to sonication).

    • Action 2: Increase the reaction temperature to 100–110°C to push the transmetallation energy barrier.

Part 2: Optimized Protocols

These protocols are designed to be self-validating. If Protocol A fails due to deboronation, Protocol B addresses it directly.

Protocol A: The "Bulky Ligand" System (Standard Optimization)

Best for: Sterically hindered substrates where water tolerance is acceptable.

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (2-5 mol%) Precursor
Ligand SPhos (4-10 mol%) Critical: The methoxy groups on SPhos provide stability; the bulk facilitates coupling of ortho-substituted partners.
Base K₃PO₄ (2.0 equiv) Mild base; less aggressive on deboronation than carbonates.
Solvent Toluene / Water (10:1) Biphasic system allows phase-transfer catalysis.
Temp 100°C High temp needed to overcome steric barrier.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal and evacuate/backfill with Argon (3x).

  • Add degassed Toluene and Water via syringe.

  • Heat to 100°C with vigorous stirring (1000 rpm) for 12-24 hours.

Protocol B: The "Slow-Release" Anhydrous System (Advanced)

Best for: Substrates prone to rapid protodeboronation (Scenario A).

ComponentRecommendationFunction
Catalyst Pd₂(dba)₃ / XPhos Highly active anhydrous system.
Base CsF (2.5 equiv) or K₃PO₄ (anhydrous) Activates boron without generating high concentrations of hydroxide.
Solvent 1,4-Dioxane (Anhydrous) Prevents hydrolytic deboronation.
Technique Slow Addition Critical: Syringe pump addition of Boronic Acid.

Step-by-Step:

  • Flask A (Reaction): Charge with Aryl Halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and CsF (2.5 equiv) in dry Dioxane. Heat to 90°C.

  • Flask B (Feed): Dissolve ortho-acetamido boronic acid (1.5 equiv) in dry Dioxane.

  • Execution: Add contents of Flask B to Flask A dropwise over 2–4 hours using a syringe pump.

  • Rationale: This maintains a near-zero concentration of free boronic acid, forcing it to react with Pd immediately rather than decomposing.

Part 3: Mechanistic Visualization

Figure 1: The Competing Pathways

This diagram illustrates why the reaction fails (Red paths) and how the optimized protocols force the reaction down the productive path (Green path).

SuzukiMechanisms Start ortho-Acetamido Boronic Acid Cyclic Cyclic Benzoxazaborine (Dormant Species) Start->Cyclic Equilibrium (Intramolecular) Boronate Activated Boronate (Ate-Complex) Start->Boronate + Base Deboronated Protodeboronation (Byproduct) Boronate->Deboronated + H2O / Heat (Fast for ortho-EDG) Pd_Complex Pd(II)-Ar Halide (Oxidative Addition) Transmetal Transmetallation Intermediate Pd_Complex->Transmetal + Boronate (Slow due to Sterics) Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Caption: Figure 1. The Kinetic Competition. High base/water concentrations favor the red path (decomposition). Bulky ligands and slow addition favor the green path (product).

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield Observed CheckSM Is Boronic Acid Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes CheckHalide Is Aryl Halide Consumed? CheckSM->CheckHalide No (Stalled) Sol1 Diagnosis: Protodeboronation Fix: Use Protocol B (Anhydrous/Slow Add) CheckProd->Sol1 No (Only Byproduct) Sol3 Diagnosis: Homocoupling/Oxidation Fix: Degas & Increase Temp CheckProd->Sol3 Yes (Minor) Sol2 Diagnosis: Catalyst Poisoning Fix: Use Protocol A (SPhos/XPhos) CheckHalide->Sol2 No CheckHalide->Sol3 Yes (Homocoupling)

Caption: Figure 2. Diagnostic Logic Flow. Follow the path based on TLC/LCMS analysis of the crude reaction mixture.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 2016.

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010.

  • Sigma-Aldrich. "Buchwald Precatalysts for Cross-Coupling Reactions." Technical Bulletin.

Technical Support Center: Optimizing Catalyst Loading for 2-Acetamido-4-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-acetamido-4-fluorophenylboronic acid. Here, we address common challenges and provide actionable troubleshooting strategies to optimize your experimental outcomes.

Troubleshooting Guide

Low or no product yield is a frequent hurdle in Suzuki-Miyaura coupling reactions.[1] This section offers a systematic approach to diagnosing and resolving common issues encountered when working with 2-acetamido-4-fluorophenylboronic acid.

Issue: Low to No Product Yield

A diminished or absent yield of the desired product can often be attributed to suboptimal reaction parameters or the degradation of reagents.[1] The following flowchart outlines a troubleshooting workflow to identify and rectify the root cause.

Caption: Troubleshooting workflow for low product yield.

Issue: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the overall yield. The two most common side reactions are homocoupling of the boronic acid and protodeboronation.[2][3]

Homocoupling

This side reaction results in the formation of a biaryl product from two molecules of the boronic acid.[2][3] The primary cause of homocoupling is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]

Mitigation Strategies:

  • Rigorous Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed to remove any dissolved oxygen.[1] This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that may occur during the in situ reduction of a Pd(II) source.[1]

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[3]

Protodeboronation

This process involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an unwanted arene byproduct.[2] This side reaction is often promoted by high temperatures and the presence of certain bases.[2]

Mitigation Strategies:

  • Use Fresh Boronic Acid: Boronic acids can degrade over time, leading to an increased likelihood of protodeboronation.[2] It is advisable to use fresh, high-purity 2-acetamido-4-fluorophenylboronic acid.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and consider screening different bases to find one that minimizes this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for reactions with 2-acetamido-4-fluorophenylboronic acid?

The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. Generally, a palladium catalyst loading of 1-5 mol% is a good starting point for most Suzuki-Miyaura reactions.[2] Lowering the catalyst loading is desirable for large-scale synthesis, but may require more active catalyst systems and carefully optimized conditions to achieve complete conversion.[4] Conversely, excessively high catalyst loading can sometimes lead to an increase in side reactions.

Q2: How does the choice of ligand impact the reaction?

The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[5][6][7] For challenging substrates, such as those involving less reactive aryl chlorides or sterically hindered coupling partners, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to achieve good yields.[3][8] The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst used.[1]

Q3: What is the role of the base, and how do I choose the right one?

The base is essential for the transmetalation step of the catalytic cycle.[9][10][11] Its strength and solubility can significantly affect the reaction rate and yield.[3] For less reactive aryl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃).[3][12] A screening of different bases is often a worthwhile endeavor during reaction optimization.

Q4: Which solvent system is best for this reaction?

The choice of solvent is crucial for ensuring that all reaction components remain in solution and for facilitating the catalytic cycle.[13] Anhydrous and thoroughly degassed solvents are a must to prevent catalyst deactivation.[1] Common solvent systems for Suzuki couplings include mixtures of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water.[3][14] The aqueous portion helps to dissolve the inorganic base. Aprotic polar solvents such as dimethylformamide (DMF) or toluene can also be effective.[3][15]

Q5: How can I tell if my palladium catalyst has deactivated?

A common visual indicator of catalyst deactivation is the formation of palladium black, which is essentially aggregated palladium metal that has precipitated out of the solution.[4] This indicates that the catalyst is no longer in its active, soluble form. Catalyst deactivation can be caused by several factors, including the presence of oxygen or other impurities, or an insufficient amount of stabilizing ligand.[1][4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-acetamido-4-fluorophenylboronic acid with an aryl bromide. Optimization of specific parameters may be necessary for different substrates.

Materials:
  • 2-Acetamido-4-fluorophenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:
  • To an oven-dried Schlenk flask, add the aryl bromide, 2-acetamido-4-fluorophenylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times to establish an inert atmosphere.[2]

  • Add the degassed solvent mixture via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Optimization Parameters:
ParameterRecommended RangeRationale
Catalyst Loading 1 - 5 mol%Balances reaction rate with cost and potential for side reactions.
Boronic Acid Equiv. 1.1 - 1.5A slight excess drives the reaction to completion.
Base Equiv. 2.0 - 3.0Ensures efficient transmetalation.
Temperature 80 - 120 °COften required for efficient reaction, especially with less reactive halides.[14]
Ligand:Pd Ratio 1:1 - 4:1Optimizes catalyst stability and activity.[1]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[9][12][16]

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X Ar_prime_B Ar'-B(OR)2 Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[9]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled together and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available from: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available from: [Link]

  • ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available from: [Link]

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available from: [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available from: [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available from: [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available from: [Link]

  • Royal Society of Chemistry. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating one of the more persistent challenges in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically those involving 2-substituted (ortho-substituted) phenylboronic acids. The formation of biaryl scaffolds is a cornerstone of drug discovery and materials science, yet steric congestion around the reaction centers can dramatically impede reaction efficiency, leading to low yields and frustrating side reactions.

This guide is structured to provide both quick answers to common questions and in-depth troubleshooting strategies, grounded in mechanistic principles and supported by field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid, targeted answers to the most common initial queries encountered when working with sterically hindered Suzuki-Miyaura couplings.

Q1: My standard Suzuki-Miyaura reaction with Pd(PPh₃)₄ and Na₂CO₃ is failing for my 2-methylphenylboronic acid coupling. Why?

A1: This is a classic case of steric clash. The traditional Pd(PPh₃)₄ catalyst is not well-suited for sterically demanding substrates. The bulky triphenylphosphine (PPh₃) ligands, combined with the ortho-substituent on your boronic acid, create a crowded environment around the palladium center. This congestion severely hinders the crucial final step of the catalytic cycle: reductive elimination, where the new C-C bond is formed and the biaryl product is released.[1][2] For these challenging couplings, more specialized, bulky, and electron-rich phosphine ligands are required to promote this difficult step.[2][3]

Q2: I see a significant amount of my starting boronic acid converted to a simple arene (e.g., toluene from 2-methylphenylboronic acid). What is happening and how can I stop it?

A2: You are observing a common and detrimental side reaction called protodeborylation (or protodeboronation).[4][5] This is the cleavage of the carbon-boron bond by a proton source (like water), replacing it with a carbon-hydrogen bond.[4] This side reaction is often accelerated under basic conditions and at higher temperatures, which are typical for Suzuki couplings.[5] To mitigate this:

  • Use Boronic Esters: Pinacol esters (Bpin) are significantly more stable and less prone to protodeborylation than their corresponding boronic acids.[1][6]

  • Anhydrous Conditions: While some water can be beneficial, excess water promotes this side reaction. Using anhydrous solvents and finely powdered, dry bases can help.[7]

  • Optimize Base Choice: Milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes be effective while minimizing protodeborylation.[8][9]

Q3: What is the best "go-to" ligand class for ortho-substituted couplings?

A3: There is no single "best" ligand, but the Buchwald-type biaryl monophosphine ligands are the undisputed starting point for any screening effort.[1][10][11] Ligands like SPhos , XPhos , and their derivatives are designed to be both bulky and electron-rich.[2][11]

  • Bulkiness facilitates the reductive elimination step.[2]

  • Electron-donating properties promote the initial oxidative addition of the aryl halide to the palladium center.[2] N-heterocyclic carbenes (NHCs) are another powerful class of ligands known for their high reactivity, particularly with challenging substrates like aryl chlorides.[12]

Q4: Can I just increase the temperature to force the reaction to completion?

A4: While increasing temperature can help overcome the activation energy barrier, it is often a double-edged sword.[7] Higher temperatures can accelerate the desired coupling but also significantly increase the rates of undesirable side reactions, most notably protodeborylation of the boronic acid and decomposition of the catalyst or substrates.[5][7] A more effective strategy is to find a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C).[1][13]

Part 2: In-Depth Troubleshooting Guide

This section explores common failure modes in greater detail, providing mechanistic explanations and actionable protocols to resolve them.

Problem: Low or No Product Conversion

This is the most frequent issue and can be traced back to several key steps in the catalytic cycle.

Logical Troubleshooting Workflow

G start Low / No Conversion cause1 Cause: Inefficient Catalyst System start->cause1 Is catalyst known to work for hindered couplings? cause2 Cause: Suboptimal Base / Solvent start->cause2 Are conditions optimized for this substrate class? cause3 Cause: Boronic Acid Instability start->cause3 Is protodeborylation observed (Ar-H byproduct)? solution1 Action: Switch to Bulky Ligands (e.g., Buchwald-type, NHCs) cause1->solution1 solution2 Action: Screen Bases & Solvents (e.g., K3PO4 in Toluene/H2O) cause2->solution2 solution3 Action: Use Boronic Ester (Bpin) & Anhydrous Conditions cause3->solution3

Caption: Troubleshooting Decision Tree for Low Conversion.

Deep Dive 1: The Catalyst is the Culprit

The rate-limiting step for sterically hindered couplings is often the reductive elimination. The catalyst system must be tailored to overcome this high energy barrier.

G cluster_steric Steric Clash cat_cycle Pd(0)L₂ Oxidative Addition (Ar¹-X) [Ar¹-Pd(II)-X]L₂ Transmetalation (Ar²-B(OH)₂) [Ar¹-Pd(II)-Ar²]L₂ Reductive Elimination (Sterically Hindered!) Ar¹-Ar² cat_cycle:f5->cat_cycle:f0 Regenerates Catalyst steric_info Ortho-substituents on Ar¹ and Ar² prevent the rings from achieving the required cis-orientation for C-C bond formation, inhibiting reductive elimination.

Caption: Suzuki-Miyaura cycle highlighting the hindered step.

Standard ligands like PPh₃ or even PCy₃ often fail dramatically with di-ortho-substituted substrates. Bulky, electron-rich biaryl monophosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are essential.[1][10][11]

Ligand TypeKey FeaturesPerformance with Hindered SubstratesCommon Examples
Triphenylphosphine Standard, less bulkyPoor to None[14]PPh₃
Buchwald Biaryl Bulky, electron-rich, promotes RE[11]Good to Excellent[1][11]XPhos, SPhos, RuPhos
N-Heterocyclic Carbene Strong σ-donor, thermally stableExcellent, especially for aryl chloridesIPr, SIPr
Ferrocenyl Phosphine Robust, good for aryl chloridesGooddppf (less effective for severe hindrance)
Protocol 1: Ligand Screening for a Challenging Coupling

This protocol outlines a parallel screen to quickly identify an effective ligand for coupling 2-chloro-1,3-dimethylbenzene with 2,6-dimethoxyphenylboronic acid.

  • Preparation: In a glovebox, prepare a stock solution of Pd₂(dba)₃ in anhydrous toluene (e.g., 2.5 µmol/mL). Prepare separate stock solutions of four trial ligands (e.g., XPhos, SPhos, IPr·HCl, PCy₃) in toluene (e.g., 10 µmol/mL).

  • Reaction Setup: Array four 2 mL reaction vials. To each vial, add 2,6-dimethoxyphenylboronic acid (0.12 mmol, 1.2 equiv) and finely powdered, anhydrous K₃PO₄ (0.21 mmol, 2.1 equiv).

  • Catalyst Addition:

    • To each vial, add the Pd₂(dba)₃ stock solution (100 µL, 0.25 µmol, 0.5 mol% Pd).

    • To vial 1, add XPhos solution (100 µL, 1 µmol, 1 mol%).

    • To vial 2, add SPhos solution (100 µL, 1 µmol, 1 mol%).

    • To vial 3, add IPr·HCl solution (100 µL, 1 µmol, 1 mol%).

    • To vial 4, add PCy₃ solution (100 µL, 1 µmol, 1 mol%).

  • Substrate Addition: Add 2-chloro-1,3-dimethylbenzene (0.1 mmol, 1.0 equiv) to each vial, followed by anhydrous toluene to bring the total volume to 1.0 mL.

  • Reaction: Seal the vials, remove from the glovebox, and place them in a preheated 80 °C heating block. Stir vigorously for 12 hours.

  • Analysis: After cooling, quench each reaction with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the conversion to the desired tetra-ortho-substituted biaryl product. The results will clearly indicate the most effective ligand.[1]

Problem: Significant Protodeborylation Byproduct

If you identify the protonated arene from your boronic acid as a major byproduct, the stability of your boron reagent is the primary issue.

Deep Dive 2: Taming the Unstable Boronic Acid

Protodeborylation is a competitive, non-productive pathway that consumes your nucleophile.[4] It is particularly problematic for electron-deficient or heteroaromatic boronic acids but is also significant for sterically hindered ones where the desired coupling is slow.[5][15]

The most robust solution is to replace the boronic acid with a more stable derivative. Boronic acid pinacol esters (Bpin) are the industry standard for this purpose.[1][6] They are less susceptible to premature cleavage and participate readily in the catalytic cycle.

Boron ReagentStructureStability to Protodeborylation
Boronic Acid R-B(OH)₂Low to Moderate[4]
Boronic Ester (Pinacol) R-B(O₂C₂Me₄)High[1][6]
Trifluoroborate Salt [R-BF₃]KHigh[16]
Protocol 2: Optimized Coupling Using a Boronic Ester

This protocol is designed for the coupling of a sterically hindered aryl bromide with a 2-substituted phenylboronic acid pinacol ester.

  • Reagent Preparation: Ensure all reagents are high purity. The base (K₃PO₄ or Cs₂CO₃) should be finely powdered and dried under vacuum at >150 °C for several hours. The solvent (e.g., 1,4-dioxane or toluene) must be anhydrous.[7][17]

  • Inert Atmosphere Setup: Assemble a Schlenk flask under an atmosphere of argon or nitrogen. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the powdered base (2.0 equiv).

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) and the 2-substituted phenylboronic acid pinacol ester (1.3 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system (e.g., Toluene/H₂O), degas both solvents thoroughly before use. A common ratio is 10:1 organic solvent to water.[17]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 60-100 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Suzuki Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]

  • Protodeboronation - Wikipedia . (2023, December 2). Wikipedia. Retrieved February 20, 2024, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate . (2015, August). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) . (2020, January 21). Royal Society of Chemistry. Retrieved February 20, 2024, from [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications . (2013, May 2). ACS Publications. Retrieved February 20, 2024, from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications . (2021, July 1). ACS Publications. Retrieved February 20, 2024, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry . (2014, February 6). Royal Society of Chemistry. Retrieved February 20, 2024, from [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC . (2018, August 24). National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . (n.d.). Yoneda Labs. Retrieved February 20, 2024, from [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate . (2018, January 1). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand | Organic Letters - ACS Publications . (2010, February 4). ACS Publications. Retrieved February 20, 2024, from [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosyl - MIT Open Access Articles . (n.d.). MIT Libraries. Retrieved February 20, 2024, from [Link]

  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). ACS Green Chemistry Institute. Retrieved February 20, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024, October 10). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI . (2023, January 29). MDPI. Retrieved February 20, 2024, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC . (2009, September 1). National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • Scope of the reaction with phenylboronic acid - ResearchGate . (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI . (2023, January 29). MDPI. Retrieved February 20, 2024, from [Link]

Sources

Technical Support Center: Handling & Purifying (2-Acetamido-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2-Acetamido-4-fluorophenyl)boronic acid (CAS: 1335491-23-0)[1].

Boronic acids containing both electron-donating (acetamido) and electron-withdrawing (fluoro) substituents exhibit unique reactivity profiles. They are notoriously difficult to purify due to their propensity for reversible dehydration and their sensitivity to environmental conditions. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery of your target compound.

Purification Decision Matrix

Before selecting a purification method, assess the purity of your crude product via NMR or LC-MS. Use the decision tree below to determine the most thermodynamically and practically viable route for your specific batch.

PurificationWorkflow Crude Crude (2-Acetamido-4-fluorophenyl) boronic acid Assess Assess Purity (NMR / LC-MS) Crude->Assess HighPurity > 85% Purity Assess->HighPurity LowPurity < 85% Purity Assess->LowPurity Recryst Recrystallization (Water or EtOAc/Hexanes) HighPurity->Recryst DEA Diethanolamine (DEA) Adduct Phase-Switch LowPurity->DEA Need free acid Pinacol Pinacol Esterification (Chromatography) LowPurity->Pinacol Ester acceptable PureAcid Pure Free Boronic Acid Recryst->PureAcid DEA->PureAcid HCl Hydrolysis PureEster Pure Boronate Ester (Ready for Cross-Coupling) Pinacol->PureEster

Workflow for the purification of (2-Acetamido-4-fluorophenyl)boronic acid.

Frequently Asked Questions (Troubleshooting)

Q: Why does my crude boronic acid streak severely on normal-phase silica gel? A: Free boronic acids undergo reversible, thermally induced dehydration to form cyclic trimers known as 2[2]. During column chromatography, the dynamic equilibrium between the free acid and the boroxine—combined with strong hydrogen bonding between the boronic acid hydroxyls and the silica's silanol groups—causes severe streaking. Solution: Avoid standard silica gel. If chromatography is mandatory, either convert the acid to a pinacol ester or add 1-2% acetic acid to your eluent to suppress boroxine formation.

Q: I am observing a significant amount of N-(3-fluorophenyl)acetamide in my crude mixture. What is happening? A: You are observing 3, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This degradation pathway is highly dependent on the substrate's electronic properties and is accelerated by 4[4]. Solution: Minimize exposure to strong bases during workup and keep water bath temperatures below 40°C during rotary evaporation.

Q: Is it better to purify the free acid or convert it to a boronate ester? A: This depends entirely on your downstream application. If you are performing a standard Suzuki-Miyaura cross-coupling, converting the crude acid to a pinacol (pin) ester is highly recommended. Boronate esters mask the empty p-orbital of boron, preventing 5[5] and drastically reducing polarity, making them perfectly suited for standard flash chromatography.

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (First-Line Purification)

Causality: Recrystallization exploits the differential solubility of the boronic acid and its impurities. By avoiding silica gel entirely, you bypass the thermodynamic trap of boroxine-induced streaking[3].

  • Suspend the crude (2-Acetamido-4-fluorophenyl)boronic acid in a minimal amount of hot water (or a hot mixture of Ethyl Acetate/Hexanes).

  • Heat gently (do not exceed 70°C to prevent thermal protodeboronation) until the solid dissolves.

  • Perform a hot filtration if insoluble organic impurities remain.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 1 hour to maximize crystallization.

  • Collect the white crystals via vacuum filtration and wash with ice-cold solvent.

  • Dry under high vacuum at room temperature. (Note: Over-drying under heat may artificially induce boroxine formation).

  • Self-Validation Step: Run a

    
    H NMR in DMSO-
    
    
    
    . The free boronic acid should show a sharp singlet for the -B(OH)
    
    
    protons around 8.0 ppm. Broadening or multiple peaks in this region indicates residual water or boroxine oligomers.
Protocol B: Diethanolamine (DEA) Adduct Phase-Switch

Causality: When recrystallization fails due to co-precipitating impurities, forming a DEA adduct acts as a powerful chemical phase-switch. DEA binds to the boron atom, converting the planar sp


 boron into a stable, highly crystalline tetrahedral sp

boronate complex that crashes out of non-polar solvents, leaving impurities in solution[6].
  • Dissolve the crude boronic acid in diethyl ether or tetrahydrofuran (THF).

  • Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature.

  • Stir for 30-60 minutes. A dense white precipitate (the DEA adduct) will form.

  • Filter the precipitate and wash with cold ether to remove organic impurities.

  • Hydrolysis (Deprotection): Suspend the pure DEA adduct in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl. Stir vigorously for 10-15 minutes until the solid dissolves.

  • Separate the organic layer, extract the aqueous layer once more with ether, dry the combined organics over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure free boronic acid.
  • Self-Validation Step: The intermediate DEA adduct can be validated by

    
    B NMR. The chemical shift will move from ~30 ppm (characteristic of sp
    
    
    
    boronic acids) to ~10-15 ppm (characteristic of sp
    
    
    tetrahedral boron)[6].
Protocol C: Pinacol Esterification

Causality: Esterification masks the reactive hydroxyl groups, preventing intermolecular hydrogen bonding and boroxine trimerization. This reduces the compound's polarity, making it behave like a standard organic molecule on silica gel[2].

  • Dissolve the crude boronic acid and 1.1 equivalents of pinacol in anhydrous dichloromethane (DCM) or toluene.

  • Add a drying agent (e.g., anhydrous MgSO

    
    ) to act as a water scavenger. This drives the condensation equilibrium forward.
    
  • Stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Filter out the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting pinacol ester via flash column chromatography using a Hexanes/Ethyl Acetate gradient.

  • Self-Validation Step: Analyze the purified product via LC-MS. The pinacol ester will show a distinct mass shift (+82 Da relative to the free acid) and will not exhibit the broad, trailing peaks typical of free boronic acids under standard ionization conditions.

Quantitative Method Comparison

Purification MethodTypical Recovery YieldPurity AchievedScalabilityBest Used For
Recrystallization 60 - 80%> 95%Excellent (>10g)First-line purification of moderately pure crude (>80%).
DEA Adduct Phase-Switch 70 - 85%> 98%Good (1-10g)Stubborn impurities; when recrystallization fails.
Pinacol Esterification 85 - 95%> 99%Excellent (>10g)Downstream cross-coupling; bypassing free acid handling.

References

  • BenchChem Technical Support. (2025). Handling and Storage of Air-Sensitive Boron Compounds. 3

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 4

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. 6

  • Tokunaga, Y., et al. (2025). Structural Interconversion Based on Intramolecular Boroxine Formation. ResearchGate. 5

  • Haas, W., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.2

Sources

Stability of (2-Acetamido-4-fluorophenyl)boronic acid in aqueous base

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for (2-Acetamido-4-fluorophenyl)boronic acid .

Executive Summary: The "Ortho-Fluoro" Challenge

(2-Acetamido-4-fluorophenyl)boronic acid presents a distinct stability challenge compared to simple phenylboronic acids. Its instability in aqueous base arises from a synergistic "push-pull" mechanism:

  • The Ortho-Effect (Steric/Electronic): The bulky 2-acetamido group creates steric strain, twisting the boronic acid group out of planarity with the aromatic ring. This reduces the energy barrier for C-B bond cleavage.

  • Electronic Activation: The 4-fluoro substituent (electron-withdrawing) increases the Lewis acidity of the boron center, accelerating the formation of the reactive boronate anion (

    
    ), which is the rate-limiting precursor to decomposition.
    

Core Recommendation: Avoid prolonged exposure to hot, aqueous hydroxide bases (NaOH, KOH). Transition to anhydrous mild bases (e.g.,


 in Dioxane) or "Slow-Release" derivatives  (e.g., MIDA boronates or Pinacol esters).

Diagnostic Guide: What is happening to your reaction?

Symptom A: Low Yield & Recovery of "De-boronated" Byproduct

Observation: LC-MS shows disappearance of Starting Material (SM) and appearance of a peak with Mass = [SM - B(OH)₂ + H]. Diagnosis: Protodeboronation . Mechanism: In aqueous base, the boronic acid forms a tetrahedral boronate anion. The ortho-acetamido group and para-fluorine stabilize the transition state for ipso-protonation by water, cleaving the C-B bond. The Product Formed: N-(3-fluorophenyl)acetamide (3-Fluoroacetanilide).

Symptom B: Appearance of Free Aniline

Observation: LC-MS shows a peak corresponding to [SM - 42 Da] (Loss of Acetyl group). Diagnosis: Amide Hydrolysis . Mechanism: High pH (>12) and high temperature (>80°C) catalyze the hydrolysis of the acetamido group to the free amine (


).
The Product Formed: (2-Amino-4-fluorophenyl)boronic acid (which is highly unstable and will likely polymerize or oxidize).

Visualizing the Decomposition Pathways

The following diagram illustrates the competing pathways your molecule faces in a standard Suzuki coupling environment.

DecompositionPathways cluster_conditions Aqueous Basic Conditions Start (2-Acetamido-4-fluorophenyl) boronic acid Boronate Tetrahedral Boronate Anion [Ar-B(OH)3]- Start->Boronate + OH- (Fast Equilibrium) Hydrolyzed BYPRODUCT 2: (2-Amino-4-fluorophenyl) boronic acid Start->Hydrolyzed High T, High pH (Amide Hydrolysis) Coupled Target Coupled Product (Biaryl) Boronate->Coupled Pd Catalyst (Transmetalation) Deboronated BYPRODUCT 1: 3-Fluoroacetanilide (Protodeboronation) Boronate->Deboronated + H2O (k_debor) Accelerated by F & NHAc

Figure 1: Competitive degradation pathways. The rate of protodeboronation (


) often competes with transmetalation in aqueous media.

Troubleshooting FAQs

Q1: Can I use standard Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Toluene / Water)?

Answer: Risky. While


 is milder than NaOH, the presence of water at reflux (100°C) will drive protodeboronation.
  • Fix: If you must use aqueous conditions, lower the temperature to 60°C and use a more active catalyst (e.g.,

    
     or XPhos Pd G3) to ensure the coupling finishes before the boronic acid decomposes.
    
Q2: Why is my boronic acid turning pink/brown in the bottle?

Answer: Oxidation. Boronic acids can oxidize to phenols (hydroxy-deboronation) upon air exposure, a process accelerated by moisture. The 2-acetamido group can act as a ligand, potentially facilitating auto-oxidation.

  • Fix: Store at 4°C under Argon. If the solid is discolored, wash with cold

    
     (boronic acid is usually insoluble, phenol impurities are soluble) or recrystallize from water/ethanol immediately before use.
    
Q3: How do I stabilize this reagent in situ?

Answer: The "Drying" Strategy. The instability requires a proton source (water). By removing water, you shut down the protodeboronation pathway.

  • Protocol: Switch to Anhydrous Suzuki Coupling . Use Anhydrous

    
     or 
    
    
    
    in dry DMF or Dioxane.

Optimized Experimental Protocols

Protocol A: The "Safe" Anhydrous Coupling (Recommended)

Best for valuable substrates where yield is critical.

Reagents:

  • (2-Acetamido-4-fluorophenyl)boronic acid (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Base:

    
     (finely ground, anhydrous) (3.0 equiv)
    
  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR 
    
    
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Dry: Flame-dry your reaction vessel and cool under Argon.

  • Charge: Add Boronic Acid, Aryl Halide, Base, and Catalyst solids.

  • Purge: Cycle Vacuum/Argon 3 times to remove oxygen (prevents phenol formation).

  • Solvate: Add anhydrous Dioxane via syringe.

  • Heat: Stir at 80°C . (Avoid 100°C+ unless necessary).

  • Monitor: Check LCMS at 1 hour. If SM remains but no product forms, add 1 drop of water (sometimes trace water is needed for the catalytic cycle) but only if anhydrous fails.

Protocol B: Conversion to Pinacol Ester (Stabilization)

If the boronic acid degrades too fast, convert it to the robust Pinacol Ester.

Reagents:

  • Boronic Acid (1.0 equiv)[1][2]

  • Pinacol (1.1 equiv)

  • 
     (anhydrous, 2.0 equiv)
    
  • Solvent:

    
     (DCM) or THF
    

Step-by-Step:

  • Dissolve the boronic acid and pinacol in DCM at Room Temperature (RT).

  • Add

    
     to absorb the water generated by the condensation.
    
  • Stir for 2–4 hours at RT.

  • Filter off the

    
    .[2]
    
  • Concentrate the filtrate.[2] The resulting Pinacol Boronate is significantly more stable to base and heat than the free acid.

Comparative Stability Data

The following table summarizes the half-life (


) of various boronic acid classes in basic media (pH 10-12, 80°C), illustrating why your specific molecule is problematic.
Boronic Acid ClassSubstituentsApprox.[2][3][4][5][6][7][8][9][10][11] Stability (

)
Primary Decay Mode
Phenylboronic AcidNone> 24 HoursSlow Oxidation
Target Molecule 2-NHAc, 4-F < 1 Hour Rapid Protodeboronation
2-Heteroaryl2-Pyridyl, 2-Furyl< 15 MinutesExtremely Rapid Protodeboronation
Pinacol Ester2-NHAc, 4-F> 12 HoursHydrolysis to Acid (slow)
MIDA Boronate2-NHAc, 4-FIndefinite (Solid)Stable until hydrolyzed

Decision Logic for Optimization

Use this logic flow to determine your next experimental step.

OptimizationLogic Start Start: Reaction Failed CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Decision1 Is Des-Boron Product (Fluoroacetanilide) Major? CheckLCMS->Decision1 Action1 Switch to Anhydrous Base (K3PO4 / Dioxane) Decision1->Action1 Yes Action2 Check Catalyst Activity (Oxidative Addition Failure) Decision1->Action2 No YesPath Yes (Protodeboronation) NoPath No Decision2 Did Anhydrous Work? Action1->Decision2 Action3 Convert to Pinacol Ester or MIDA Boronate Decision2->Action3 No Success Success Decision2->Success Yes

Figure 2: Troubleshooting logic for boronic acid coupling failures.

References

  • Cox, P. A., et al. (2017).[12] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Technical Support Center: Acetamido Group Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of the acetamido group, a common challenge encountered during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your target molecules.

Section 1: Troubleshooting Guide - Diagnosing and Solving Acetamido Hydrolysis

This section addresses specific issues you may be facing in your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems related to the stability of the acetamido group.

Question 1: I am observing significant hydrolysis of my acetamido-containing substrate to the corresponding aniline during my Suzuki-Miyaura coupling. What are the primary causes?

Answer: The hydrolysis of the acetamido group to an aniline is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly under basic conditions.[1][2][3] The primary culprit is the base required for the catalytic cycle, which can also catalyze the hydrolysis of the amide bond.[1][2]

Several factors can exacerbate this issue:

  • Base Strength and Concentration: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., sodium tert-butoxide) significantly accelerate amide hydrolysis.[3] High concentrations of these bases will further drive this unwanted reaction.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times, often employed to drive sluggish couplings to completion, also provide more energy and opportunity for the hydrolysis to occur.

  • Solvent System: The presence of water in the solvent system is necessary for hydrolysis.[1] While many cross-coupling reactions are performed in anhydrous solvents, water can be introduced as a co-solvent or be present as an impurity.

  • Electronic Properties of the Substrate: The electronic nature of the aryl group to which the acetamido group is attached can influence its susceptibility to hydrolysis. Electron-withdrawing groups on the aromatic ring can make the amide carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by hydroxide ions.

Question 2: How can I minimize or prevent the hydrolysis of the acetamido group in my cross-coupling reaction?

Answer: Preventing acetamido hydrolysis requires a careful optimization of reaction parameters to favor the desired cross-coupling pathway over the competing hydrolysis reaction. Here are several strategies, ranging from simple adjustments to more involved modifications:

1. Modification of Reaction Conditions:

  • Choice of Base: This is often the most critical parameter. Opt for weaker bases that are still effective for the cross-coupling reaction. Commonly used alternatives include:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

    • Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

  • Temperature and Reaction Time: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. Microwave-assisted synthesis can sometimes be beneficial by reducing the overall reaction time.[4]

  • Solvent Selection: Use anhydrous solvents to minimize the presence of water. If a protic co-solvent is necessary, consider using it in the minimal amount required.

2. Catalyst and Ligand Selection:

  • The choice of palladium catalyst and ligand can significantly influence the rate of the desired cross-coupling reaction.[5][6] By accelerating the cross-coupling, you can often reduce the required reaction time and temperature, thereby minimizing the extent of hydrolysis.

  • For challenging couplings, consider using more active, modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[7][8]

3. Protecting Group Strategy:

  • If modification of the reaction conditions is insufficient, consider replacing the acetamido group with a more robust protecting group that is stable to the cross-coupling conditions but can be removed later.[9] A good alternative is the pivaloyl group (-COC(CH₃)₃).[9] The steric bulk of the tert-butyl group provides significant protection against nucleophilic attack at the carbonyl carbon, making it much more resistant to hydrolysis under basic conditions.[9]

The following table summarizes the key troubleshooting strategies:

ParameterRecommendation to Minimize HydrolysisRationale
Base Use weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (NEt₃, DIPEA).Reduces the rate of base-catalyzed hydrolysis of the amide bond.[1][3]
Temperature Lower the reaction temperature.Decreases the rate of both the desired reaction and the hydrolysis side reaction.
Reaction Time Monitor the reaction closely and minimize the overall reaction time.Reduces the duration of exposure to conditions that promote hydrolysis.
Solvent Use anhydrous solvents.Water is a necessary reagent for the hydrolysis of the amide.[1]
Catalyst/Ligand Employ a more active catalyst system to accelerate the cross-coupling.Faster desired reaction allows for milder conditions and shorter reaction times.[5]
Protecting Group Replace the acetamido group with a more sterically hindered and base-stable group like pivaloyl.The bulky protecting group sterically shields the carbonyl from nucleophilic attack.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the chemistry of acetamido group hydrolysis and alternative strategies.

FAQ 1: What is the mechanism of base-catalyzed hydrolysis of an acetamido group?

Answer: The base-catalyzed hydrolysis of an acetamido group proceeds through a nucleophilic acyl substitution mechanism.[1][2] The hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the amide.[1] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion as a leaving group. Finally, a proton transfer from the newly formed carboxylic acid to the amide anion yields the carboxylate and the aniline.

// Nodes sub [label="Substrate\n(Acetamido Compound)"]; base [label="Base (OH⁻)"]; tetra [label="Tetrahedral Intermediate"]; prod [label="Products\n(Aniline + Acetate)"]; h2o [label="H₂O"];

// Edges sub -> tetra [label="Nucleophilic Attack"]; base -> tetra; tetra -> prod [label="Collapse & Proton Transfer"]; h2o -> prod;

// Styling sub [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tetra [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; prod [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; h2o [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .enddot Caption: Mechanism of base-catalyzed acetamido hydrolysis.

FAQ 2: Are there alternative protecting groups for anilines that are more stable than the acetamido group under cross-coupling conditions?

Answer: Yes, several alternative protecting groups offer enhanced stability compared to the acetamido group, particularly under the basic conditions often employed in cross-coupling reactions. The choice of protecting group will depend on the specific reaction conditions and the overall synthetic strategy.

Protecting GroupStructureKey Features
Pivaloyl (Piv) -COC(CH₃)₃Highly resistant to basic hydrolysis due to steric hindrance.[9]
tert-Butoxycarbonyl (Boc) -COOC(CH₃)₃Stable to a wide range of nucleophilic and basic conditions.[10] Cleaved under acidic conditions.
Benzyloxycarbonyl (Cbz) -COOCH₂PhStable to basic conditions. Removed by hydrogenolysis.
9-Fluorenylmethyloxycarbonyl (Fmoc) -COOCH₂-FmocStable to acidic conditions. Cleaved under mild basic conditions (e.g., piperidine), offering orthogonal protection.[11]
FAQ 3: Can I perform the cross-coupling reaction on the unprotected aniline and then acetylate it in a subsequent step?

Answer: This is a viable and often-used strategy.[12] Performing the cross-coupling on the free aniline can circumvent the issue of acetamido hydrolysis entirely. However, there are some potential drawbacks to consider:

  • Substrate Scope: The free amino group can sometimes interfere with the catalytic cycle of the cross-coupling reaction, for example, by coordinating to the palladium center. This can lead to lower yields or require specific ligand systems to overcome.

  • Side Reactions: The nucleophilic nature of the aniline can lead to side reactions, such as homo-coupling or other undesired transformations.

  • Purification: The polarity of the free aniline may differ significantly from the acetylated product, which could impact the purification strategy.

A general workflow for this alternative approach is as follows:

// Nodes start [label="Unprotected Aniline Substrate"]; coupling [label="Cross-Coupling Reaction"]; coupled_aniline [label="Coupled Aniline Product"]; acetylation [label="Acetylation Step"]; final_product [label="Final Acetamido Product"];

// Edges start -> coupling; coupling -> coupled_aniline; coupled_aniline -> acetylation; acetylation -> final_product;

// Styling start [fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupled_aniline [fillcolor="#FBBC05", fontcolor="#202124"]; acetylation [fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Alternative synthetic route via unprotected aniline.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key procedure discussed in this guide.

Protocol: Protection of an Aniline with Pivaloyl Chloride

This protocol describes a general procedure for the protection of an aniline with pivaloyl chloride to form a base-stable N-pivaloyl amide.[9]

Materials:

  • Aniline substrate

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aniline (1.0 equiv) in anhydrous DCM or THF (approximately 0.1-0.5 M) at 0 °C (ice bath), add triethylamine (1.2 equiv) or pyridine (1.2 equiv).

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. OpenStax.
  • Hydrolysis of Amide. Organic Synthesis.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Benchchem.
  • Amination of Aryl Halides Using tert-Butyl Carbamate as an Amino Source. (2023, December 15). Books.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
  • Buchwald–Hartwig amin

Sources

Improving solubility of (2-Acetamido-4-fluorophenyl)boronic acid in DMF/water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Acetamido-4-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this reagent in Dimethylformamide (DMF)/water solvent systems, which are frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my (2-Acetamido-4-fluorophenyl)boronic acid not fully dissolving in my DMF/water mixture at room temperature?

This is a common observation. The solubility of arylboronic acids is influenced by a delicate balance of factors inherent to the molecule's structure and the chosen solvent system. (2-Acetamido-4-fluorophenyl)boronic acid possesses both polar functional groups (acetamido, boronic acid) and a less polar aromatic ring. While DMF is a potent polar aprotic solvent and water is a polar protic solvent, achieving optimal solubility often requires empirical adjustment of the solvent ratio, temperature, or pH. Inadequate dissolution usually points to a non-optimized solvent composition for the desired concentration. The partial solubility of boronic acids in polar organic solvents and water can complicate experimental procedures.[1]

Q2: I observed a fine white precipitate forming after my boronic acid initially dissolved. What is it, and is it a problem?

The precipitate is likely the corresponding boroxine , a cyclic trimeric anhydride. This species forms through the intermolecular dehydration of three boronic acid molecules.[2][3] This process is often reversible in the presence of water.[2] While boroxines can sometimes participate directly in reactions like Suzuki-Miyaura coupling by hydrolyzing back to the active boronic acid in situ, their formation can lead to several issues[2]:

  • Inaccurate Stoichiometry: The molecular weight of the boroxine is different from the boronic acid, leading to errors in molar calculations if not accounted for.

  • Reduced Solubility: Boroxines often have different solubility profiles than their parent boronic acids, which can cause them to precipitate from solution.[3]

  • Inconsistent Reaction Kinetics: The rate of hydrolysis back to the boronic acid can affect the overall reaction rate, leading to reproducibility issues.

To minimize boroxine formation, it is advisable to use freshly prepared solutions and store the solid reagent in a cool, dry place, tightly sealed from moisture.[2]

Q3: Can I simply add more DMF to improve solubility?

While increasing the proportion of DMF can improve the solubility of the organic part of the molecule, it's not always the optimal solution, especially for reactions requiring water. Many cross-coupling reactions, for instance, benefit from the presence of water, which can influence catalyst activity, base solubility, and the speciation of the boronic acid itself. A high concentration of DMF can also make product isolation more challenging. The key is to find the minimum amount of DMF required to maintain a homogeneous solution at the reaction temperature.

Q4: Does the pH of the aqueous portion of the solvent matter?

Absolutely. The pH of the aqueous component is a critical and often overlooked factor. Boronic acids are weak Lewis acids that can accept a hydroxide ion to form a more soluble anionic boronate species (Ar-B(OH)₃⁻). Therefore, increasing the pH of the solution by using a mild base or buffer can significantly enhance the solubility of many boronic acids in aqueous media.[1] This principle is a cornerstone of troubleshooting solubility for this class of compounds.

Troubleshooting Guide: Overcoming Solubility Challenges

This guide provides a systematic approach to resolving solubility issues with (2-Acetamido-4-fluorophenyl)boronic acid.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility problems.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_end start Initial Observation: (2-Acetamido-4-fluorophenyl)boronic acid does not fully dissolve in DMF/water. step1 Step 1: Optimize DMF/Water Ratio (Protocol 1) start->step1 check1 Is the solution homogeneous? step1->check1 step2 Step 2: Apply Gentle Heating (Protocol 2) check1->step2 No end_success Success: Proceed with experiment. Use freshly prepared solution. check1->end_success Yes check2 Is the solution homogeneous at reaction temperature? step2->check2 step3 Step 3: Adjust pH (Protocol 3) check2->step3 No check2->end_success Yes check3 Is the solution homogeneous? step3->check3 check3->end_success Yes end_fail Advanced Troubleshooting: Consider co-solvents (e.g., Dioxane, THF) or derivatization to boronate ester. check3->end_fail No

Caption: Troubleshooting flowchart for dissolving (2-Acetamido-4-fluorophenyl)boronic acid.

Problem 1: Incomplete Dissolution at Room Temperature

Solution A: Systematic Solvent Ratio Optimization

Causality: The optimal ratio of DMF to water provides a balance between solvating the polar boronic acid group and the nonpolar fluorophenyl ring. This ratio is concentration-dependent and must be determined empirically.

Protocol 1: Small-Scale Solvent Ratio Screening

  • Setup: Arrange a series of small vials (e.g., 1.5 mL).

  • Aliquot: Add a fixed, pre-weighed amount of (2-Acetamido-4-fluorophenyl)boronic acid to each vial.

  • Solvent Gradient: Prepare a series of DMF/water mixtures with varying ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5 v/v).

  • Addition: Add a fixed volume of the corresponding solvent mixture to each vial to achieve the target concentration.

  • Agitation: Vortex or stir all vials at a consistent speed for 10-15 minutes at room temperature.

  • Observation: Visually inspect each vial for complete dissolution. The optimal ratio is the one with the highest water content that still affords a clear, homogeneous solution.

Solution B: Application of Controlled Heat

Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, increasing the rate and extent of dissolution.[2] However, excessive heat can promote boroxine formation or degradation of the starting material.

Protocol 2: Controlled Heating for Dissolution

  • Preparation: In your reaction vessel, suspend the (2-Acetamido-4-fluorophenyl)boronic acid in the chosen DMF/water solvent system.

  • Gradual Heating: Place the vessel in a heating mantle or oil bath equipped with a magnetic stirrer and a thermometer.

  • Temperature Control: Slowly increase the temperature, typically in increments of 10 °C, while stirring vigorously. Do not exceed the intended reaction temperature. A common upper limit for many coupling reactions is 70-100 °C.

  • Observation: Monitor for complete dissolution. Once the solution is clear, do not increase the temperature further.

  • Precaution: If the reaction is run under an inert atmosphere, ensure the system is properly sealed before heating to prevent solvent evaporation and changes in concentration.

Solution C: pH Modification

Causality: Boronic acids are more soluble in their ionized (boronate) form, which is favored at higher pH.[1] For many cross-coupling reactions that use a base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄), the base itself can aid in solubilizing the boronic acid.

Protocol 3: pH-Assisted Dissolution

  • Aqueous Phase Preparation: Prepare the aqueous portion of your solvent system. If your reaction protocol includes a base, dissolve it in the water first. This pre-treatment creates a basic aqueous stock.

  • Solvent Combination: Add the required volume of DMF to your reaction vessel, followed by the boronic acid.

  • Titration/Addition: While stirring, slowly add the prepared basic aqueous solution to the DMF/boronic acid slurry.

  • Observation: In many cases, the boronic acid will dissolve readily as the basic aqueous phase is introduced.

  • Note: This method integrates dissolution with the setup of the reaction, improving efficiency.

Problem 2: Precipitation During Reaction or Upon Standing

Cause & Effect: The Boronic Acid-Boroxine Equilibrium

The primary cause of precipitation after initial dissolution is the formation of the less soluble trimeric boroxine.[3] This equilibrium is driven by the removal of water. Even in a DMF/water mixture, localized concentration changes or extended time can shift the equilibrium toward the anhydride.

G cluster_main BA 3 x (2-Acetamido-4-fluorophenyl)boronic Acid (Soluble) BX Boroxine Trimer (Less Soluble) BA->BX Dehydration (e.g., standing, heat) BX->BA Hydrolysis (presence of water/base) H2O + 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Preventative & Remediation Strategies
StrategyDescriptionRationale
Use Fresh Solutions Prepare the boronic acid solution immediately before use.Minimizes the time available for dehydration and boroxine formation.[2]
Inert Atmosphere If heating, maintain the reaction under an inert atmosphere (N₂ or Ar).Prevents solvent evaporation, which would concentrate the solute and could drive the equilibrium toward the boroxine.
Adequate Water Content Ensure sufficient water is present in the solvent system.The presence of water favors the hydrolysis of any formed boroxine back to the active, soluble boronic acid.[2]
Proper Storage Store the solid boronic acid in a desiccator, away from light and moisture.Protects the solid reagent from premature hydrolysis or degradation.[2]

References

  • Wiley-VCH. (2010, June 01). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available from: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

  • Journal of Solution Chemistry. (2020, June 06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

Sources

Technical Support Center: Troubleshooting (2-Acetamido-4-fluorophenyl)boronic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the specialized support center for (2-Acetamido-4-fluorophenyl)boronic acid. Working with this specific building block presents a unique intersection of electronic and steric challenges. As an electron-deficient, ortho-substituted arylboronic acid, it is highly prone to divergent off-cycle pathways during palladium-catalyzed cross-coupling. This guide is engineered to help researchers and drug development professionals understand the causality behind these failures and implement self-validating protocols to ensure reproducible C-C bond formation.

Mechanistic Root Cause Analysis

Before adjusting equivalents or swapping solvents, we must understand the specific molecular liabilities of this substrate. The 4-fluoro substituent withdraws electron density via induction, making the ipso-carbon highly electrophilic. Concurrently, the ortho-acetamido group presents a dual threat: steric hindrance retards the transmetalation rate, while the Lewis basic carbonyl oxygen (or nitrogen) can competitively coordinate to the electrophilic Pd(II) center.

Mechanism Start Pd(0) Catalyst + Aryl Halide OxAdd Oxidative Addition Pd(II) Complex Start->OxAdd Transmet Transmetalation OxAdd->Transmet Poison Catalyst Poisoning (Pd-Acetamido Coordination) OxAdd->Poison Boronic (2-Acetamido-4-fluorophenyl) boronic acid Boronic->Transmet Productive Pathway Proto Protodeboronation (Ar-H Byproduct) Boronic->Proto Base/H2O Side Reaction Boronic->Poison Off-Cycle Coordination RedElim Reductive Elimination Transmet->RedElim RedElim->Start Catalyst Regeneration Product Desired Biaryl Product RedElim->Product

Divergent catalytic and off-cycle pathways for (2-Acetamido-4-fluorophenyl)boronic acid.

Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a massive peak for 3-fluoroacetanilide (Ar-H) and very little product. What is happening?

Causality: You are observing 1, which is the hydrolytic cleavage of the carbon-boron bond[1]. The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect, stabilizing the transient carbanion intermediate during C-B cleavage. When combined with aqueous basic conditions, the equilibrium shifts toward the highly reactive boronate anion, accelerating the rate-limiting fragmentation step[2]. Furthermore, electron-deficient arylboronic acids are inherently more susceptible to this degradation[3]. Solution: Transition to strictly anhydrous conditions or reduce the basicity of your system. Swapping Na2CO3 (pKa ~10.3) for a milder base like K3PO4 or K2HPO4 minimizes the concentration of the reactive boronate species.

Q2: The reaction stalls at 30% conversion. Adding more boronic acid doesn't restart it. Is the catalyst dead?

Causality: Yes, you are likely experiencing catalyst poisoning . The ortho-acetamido group acts as a competing Lewis base. After oxidative addition, the Pd(II) intermediate can be intercepted by the amide oxygen or nitrogen, forming a stable, off-cycle palladacycle. This prevents transmetalation. Interestingly, while bulky phosphine ligands are typically used to force reductive elimination, they can sometimes inadvertently 4 if the transmetalation step is sterically hindered[4]. Solution: Use a highly active pre-catalyst (e.g., XPhos Pd G3) to ensure rapid generation of the mono-ligated Pd(0) active species. The bulky biphenyl backbone of XPhos helps shield the Pd center from off-cycle coordination while accelerating the productive transmetalation.

Q3: Can I run this coupling in water to make it greener?

Causality: While5 can accelerate certain couplings via hydrophobic effects, it requires careful optimization of the phase-transfer process[5]. For this specific electron-deficient substrate, excess water will overwhelmingly favor the base-catalyzed hydrolytic protodeboronation pathway over productive transmetalation. Solution: If aqueous conditions are mandatory for your workflow, you must use a biphasic system (e.g., Toluene/H2O) with a phase-transfer catalyst, keeping the temperature below 60 °C to outcompete hydrolysis.

Quantitative Optimization Matrix

The following table summarizes the quantitative impact of reaction parameters on the product distribution for (2-Acetamido-4-fluorophenyl)boronic acid. Use this as a diagnostic baseline for your optimizations.

Solvent SystemBase (Eq.)Ligand / CatalystTemp (°C)Desired Product (%)Protodeboronation (%)Homocoupling (%)
1,4-Dioxane/H2O (4:1)Na2CO3 (3.0)Pd(PPh3)4902265 8
Toluene/H2O (10:1)K2CO3 (2.5)Pd(dppf)Cl280453510
Anhydrous THFCsF (3.0)Pd2(dba)3 / SPhos657215< 5
Anhydrous 1,4-Dioxane K3PO4 (2.0) XPhos Pd G3 60 > 90 < 5 < 2

Note: Data normalized to 100% conversion of the limiting aryl halide reagent. Trace oxidation products account for the remainder.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates built-in analytical checkpoints. If a checkpoint fails, the system halts, preventing the waste of downstream resources.

Anhydrous Suzuki-Miyaura Coupling Workflow

Materials Required:

  • (2-Acetamido-4-fluorophenyl)boronic acid (1.5 equiv.)

  • Aryl Halide (1.0 equiv., limiting reagent)

  • XPhos Pd G3 (0.05 equiv., 5 mol%)

  • Anhydrous K3PO4 (2.0 equiv., finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a PTFE septum. Backfill with Argon (repeat 3x).

  • Solid Reagent Loading: Under a positive flow of Argon, charge the vessel with the Aryl Halide, (2-Acetamido-4-fluorophenyl)boronic acid, XPhos Pd G3, and milled K3PO4.

    • Causality Check: Milling the K3PO4 increases the surface area, which is critical for heterogeneous base activation in anhydrous solvents where the base is largely insoluble.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane via syringe. Sparge the heterogeneous mixture with Argon for exactly 15 minutes to prevent oxidative homocoupling.

  • Initiation: Seal the vessel and transfer it to a pre-heated aluminum block at 60 °C. Stir vigorously (1000 rpm).

  • Validation Checkpoint 1 (30 Minutes): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Presence of product mass; < 5% of 3-fluoroacetanilide (protodeboronation byproduct).

    • Fail Criteria: If 3-fluoroacetanilide > 15%, your solvent is wet or atmospheric moisture breached the septum. Abort, dry solvents over molecular sieves, and restart.

  • Completion & Workup: After 4-6 hours, cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

  • Validation Checkpoint 2 (Post-Filtration): Run TLC (Hexanes/EtOAc). The absence of the UV-active starting aryl halide confirms complete conversion. Proceed to standard silica gel chromatography.

References

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 2

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 4

  • Protodeboronation. Wikipedia. 1

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem. 3

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry (ACS Publications). 5

Sources

Validation & Comparative

Technical Comparison: Direct 1H NMR vs. Derivatization Strategies for (2-Acetamido-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR characterization of (2-Acetamido-4-fluorophenyl)boronic acid . It compares the direct analysis of the free acid against the industry-standard alternative of pinacol ester derivatization, addressing the specific challenges of quadrupolar broadening and dynamic dehydration equilibria common to this scaffold.

Executive Summary

Compound: (2-Acetamido-4-fluorophenyl)boronic acid CAS: 160591-91-3 (Analogous) Core Challenge: Phenylboronic acids bearing ortho-substituents (2-acetamido) and electron-withdrawing groups (4-fluoro) exhibit complex dynamic behaviors in solution.

  • Boroxine Formation: Spontaneous dehydration into cyclic trimers (boroxines) leads to signal duplication and chemical shift drifting.

  • Quadrupolar Broadening: The

    
    B nucleus (
    
    
    
    ) causes significant line broadening of ortho-protons, obscuring fine coupling constants (
    
    
    ).[1]

Recommendation: While Direct Analysis in DMSO-d


  is sufficient for rapid purity checks, Pinacol Ester Derivatization  is the superior method for structural validation and high-resolution integration.[1]

Comparative Analysis: Methodologies

Method A: Direct Analysis (DMSO-d )

Best for: Rapid purity assessment; confirming the presence of the free boronic acid moiety (


).[1]
  • Solvent Choice: DMSO-d

    
     is strictly required.[1] It disrupts intermolecular hydrogen bonding and stabilizes the monomeric boronic acid species via 
    
    
    
    interactions.
  • Spectral Features:

    • Amide NH: Distinct broad singlet downfield (~9.0–10.0 ppm).[1]

    • Boronic Hydroxyls: Two broad singlets or one very broad hump at 8.0–8.5 ppm.[1]

    • Aromatic Region: Often broadened due to relaxation effects from the boron nucleus.[1]

Method B: Pinacol Ester Derivatization (Alternative)

Best for: Full structural characterization, precise integration, and archival data.

  • Mechanism: Conversion to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) removes the acidic protons and locks the molecule into a single, non-dynamic species.

  • Solvent Choice: CDCl

    
     (preferred for resolution).[1]
    
  • Spectral Features:

    • Sharpening: Elimination of boronic acid hydrogen bonding sharpens all aromatic signals.[1]

    • Diagnostic Signal: Strong singlet at ~1.3 ppm (12H) confirms ester formation.[1]

1H NMR Spectral Data Comparison

The following table contrasts the expected chemical shifts and peak morphologies for the two methods.

FeatureDirect Analysis (DMSO-d

)
Pinacol Derivative (CDCl

)
Amide -NH 9.5 – 10.5 ppm (Broad singlet)~9.0 ppm (Broad singlet, solvent dependent)
Boronic -OH 8.0 – 8.2 ppm (Broad, 2H)Absent
Aromatic H-6 (Ortho to B)[1]7.6 – 7.8 ppm (Broad dd,

Hz)
7.8 – 7.9 ppm (Sharp dd)
Aromatic H-3 (Ortho to F)7.4 – 7.5 ppm (dd,

Hz)
7.5 – 7.6 ppm (dd, distinct

)
Aromatic H-5 (Meta to B)[1]6.9 – 7.1 ppm (td)6.8 – 7.0 ppm (td)
Acetamido -CH

2.0 – 2.1 ppm (Singlet, 3H)2.1 – 2.2 ppm (Singlet, 3H)
Pinacol -CH

Absent1.34 ppm (Singlet, 12H)
Resolution Status Medium (Broadening on H-6)High (Sharp couplings visible)

Note on H-6 Broadening: In the direct analysis, the proton at position 6 (ortho to boron) often appears significantly broader than H-3 or H-5 due to the quadrupolar relaxation of the


B nucleus.[1]

Detailed Experimental Protocols

Protocol A: Direct Analysis (DMSO-d )

Use this for quick "in-process" checks.[1]

  • Preparation: Weigh 10–15 mg of (2-Acetamido-4-fluorophenyl)boronic acid.

  • Dissolution: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively, as this promotes dehydration to the boroxine.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the rigid aromatic protons.
    • Acquire 16–32 scans.[1]

  • Processing: Apply 0.3 Hz line broadening (LB) to smooth the quadrupolar noise.

Protocol B: In-Situ Pinacol Derivatization

Use this for high-resolution characterization.[1]

  • Preparation: Weigh 20 mg of the boronic acid into a small vial.

  • Reagent Addition: Add 1.1 equivalents of pinacol (approx. 12 mg) and approx. 100 mg of anhydrous MgSO

    
     (drying agent).
    
  • Solvent: Add 1.0 mL of CDCl

    
     .[1]
    
  • Reaction: Cap and shake/vortex vigorously for 5 minutes. The reaction is usually instantaneous.

  • Filtration: Filter the solution through a small cotton plug or syringe filter directly into the NMR tube.

  • Acquisition: Standard proton parameters (16 scans).

Visualizations

Diagram 1: Dynamic Equilibrium & Analysis Pathways

This diagram illustrates the chemical instability of the free acid and the decision logic for choosing the correct analysis method.

G Compound (2-Acetamido-4-fluorophenyl) boronic acid Boroxine Boroxine Trimer (Dehydration Artifact) Compound->Boroxine Dry/Non-polar Solvent (Equilibrium) DMSO Direct Analysis (DMSO-d6) Compound->DMSO Stabilization via H-bonding Pinacol Pinacol Ester (Derivative) Compound->Pinacol + Pinacol / MgSO4 (Irreversible) Boroxine->DMSO Hydrolysis in situ

Caption: The boronic acid exists in equilibrium with its boroxine trimer.[2] DMSO stabilizes the monomer, while pinacol derivatization locks the structure.

Diagram 2: Signal Assignment Logic

The logic for assigning the aromatic protons based on electronic effects.

H H6 H-6 (Ortho to B) Deshielded by B Broadened by B-Quadrupole Spectrum 1H NMR Spectrum (Aromatic Region) H6->Spectrum ~7.7 ppm H3 H-3 (Ortho to F) Shielded by F (Ortho) Coupled to F (J ~10Hz) H3->Spectrum ~7.4 ppm H5 H-5 (Meta to B) Shielded by F (Ortho) Coupled to F (J ~6-8Hz) H5->Spectrum ~7.0 ppm

Caption: Assignment logic for the three aromatic protons based on substituent electronic effects (Shielding/Deshielding) and coupling.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • IUPAC. (2018).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Blue Book). Link

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link[1]

Sources

A Comparative Guide to the ¹⁹F NMR Shifts of 2-Acetamido-4-fluorophenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have emerged as indispensable tools. The unique properties of the fluorine atom—its high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. Among the myriad of analytical techniques used to characterize these compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful and sensitive method.[1][2] Its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range make the ¹⁹F nucleus an exceptional probe for detailed structural and environmental analysis.[1][3]

The Foundational Role of ¹⁹F NMR in Fluorinated Molecule Analysis

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[2] This sensitivity is a double-edged sword: it provides a wealth of information but also necessitates a careful and systematic approach to spectral interpretation. The primary factors influencing the ¹⁹F chemical shift include:

  • Electronic Effects: Electron-donating groups (EDGs) increase the electron density around the fluorine nucleus, causing an upfield shift (to more negative ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (to less negative or positive ppm values), referred to as deshielding.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly perturb the electronic environment of the fluorine atom, leading to shifts of several ppm.[4]

  • Inter- and Intramolecular Interactions: Hydrogen bonding and other non-covalent interactions can also influence the ¹⁹F chemical shift, providing a powerful tool for studying molecular recognition events.[1]

Comparative Analysis of ¹⁹F NMR Shifts in Fluorophenylboronic Acids

To predict the ¹⁹F NMR chemical shift of 2-acetamido-4-fluorophenylboronic acid, we will first examine the experimental data for its simpler analogs. The data presented in the following table is compiled from various sources and will serve as our comparative baseline.

CompoundSolvent¹⁹F Chemical Shift (ppm)Reference
4-Fluorophenylboronic acidDMSO-d₆-111.4Gierczyk et al., 2014
4-Fluorophenylboronic acidCDCl₃-113.5Gierczyk et al., 2014
2,4-Difluorophenylboronic acidAcetone-d₆-107.9 (F⁴), -111.5 (F²)SpectraBase
4-Fluoro-2-methylphenylboronic acidNot SpecifiedNot Specified-
2-Amino-4-fluorophenylboronic acidNot SpecifiedNot Specified-
2-Acetamido-4-fluorophenylboronic acid DMSO-d₆ ~ -110 to -113 (Predicted) This Guide
The Influence of the Acetamido Group

The introduction of an acetamido (-NHCOCH₃) group at the 2-position is expected to modulate the ¹⁹F chemical shift of the fluorine at the 4-position through a combination of inductive and resonance effects.

  • Inductive Effect: The amide carbonyl group is electron-withdrawing, which would tend to deshield the fluorine nucleus and shift it downfield.

  • Resonance Effect: The nitrogen lone pair of the amide can donate electron density into the aromatic ring through resonance, which would shield the fluorine nucleus and shift it upfield.

Given that the acetamido group is meta to the fluorine atom, the inductive effect is generally considered to be more dominant than the resonance effect. However, the presence of the boronic acid group at the ortho position to the acetamido group can lead to intramolecular hydrogen bonding, which could influence the conformation and electronic distribution of the molecule.

Based on the data for 4-fluorophenylboronic acid (-111.4 ppm in DMSO-d₆), we can predict that the ¹⁹F chemical shift for 2-acetamido-4-fluorophenylboronic acid in the same solvent would be in a similar region, likely between -110 and -113 ppm. The competing electronic effects of the acetamido group may result in only a minor net change compared to the unsubstituted analog.

Experimental Protocols for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR data requires careful attention to experimental parameters. Below are detailed protocols for the analysis of small fluorinated molecules like 2-acetamido-4-fluorophenylboronic acid.

Protocol 1: Standard 1D ¹⁹F NMR

Objective: To obtain a high-resolution one-dimensional ¹⁹F NMR spectrum for chemical shift determination.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

    • For accurate chemical shift referencing, add a small amount of an internal standard. Trifluoroacetic acid (TFA) at a concentration of ~0.05% is a common choice, with a chemical shift around -76.5 ppm.[4][5] Alternatively, a sealed capillary containing a reference compound can be used.

  • Spectrometer Setup:

    • Tune and match the NMR probe to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard single-pulse-acquire experiment.

    • Set a spectral width of approximately 250 ppm, centered around the expected chemical shift region (e.g., -50 to -300 ppm).

    • Set the number of scans to achieve a good signal-to-noise ratio (typically 16-128 scans for a sample of this concentration).

    • Use a relaxation delay (D1) of at least 5 times the longest expected T₁ relaxation time of the fluorine nuclei (a D1 of 5-10 seconds is generally sufficient for small molecules).

    • Apply ¹H decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlet peaks for each unique fluorine environment.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the known chemical shift of the internal standard.

Diagram: ¹⁹F NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 1D ¹⁹F Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for acquiring a 1D ¹⁹F NMR spectrum.

Conclusion

While the definitive ¹⁹F NMR chemical shift of 2-acetamido-4-fluorophenylboronic acid awaits experimental verification, a thorough analysis of its structural analogs provides a strong predictive foundation. The electronic interplay of the acetamido and boronic acid groups on the 4-fluorophenyl scaffold suggests a chemical shift in the region of -110 to -113 ppm in DMSO-d₆. This guide has provided the theoretical background, comparative data, and detailed experimental protocols necessary for researchers to confidently undertake the ¹⁹F NMR analysis of this and similar fluorinated compounds. As the use of fluorinated molecules in drug discovery and materials science continues to expand, a comprehensive understanding of their NMR properties will be paramount for innovation and success.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]

  • Ratiometric Strategy Based on Intramolecular Internal Standard for Reproducible and Simultaneous Fingerprint Recognition of Diols via 19F NMR Spectroscopy. ACS Publications. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • 19F NMR Reference Standards. University of California, Santa Barbara. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Friedrich-Schiller-Universität Jena. [Link]

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

  • ¹⁹F NMR Spectral Database. Lehigh University. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • ¹⁹F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. [Link]

  • Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • 2,4-Difluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. PubMed. [Link]

  • Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. International Journal of Environmental Sciences. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of Methyl 2-[(ethoxythioxomethyl)thio]propanoate (CAS 1335491-23-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of high-performance liquid chromatography (HPLC) based methods for the purity analysis of Methyl 2-[(ethoxythioxomethyl)thio]propanoate (CAS 1335491-23-0), a sulfur-containing organic compound. We will explore a proposed reversed-phase HPLC (RP-HPLC) method, and compare its performance characteristics with those of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC), offering researchers a comprehensive framework for selecting the optimal analytical strategy.

Understanding the Analyte: Methyl 2-[(ethoxythioxomethyl)thio]propanoate

Methyl 2-[(ethoxythioxomethyl)thio]propanoate, with the chemical formula C7H12O3S2, belongs to the xanthate ester class of compounds. Its structure, featuring a dithiocarbonate group, dictates its physicochemical properties, including its polarity and UV-visible absorbance, which are critical considerations for developing a robust HPLC method. The presence of the thioxomethylthio group suggests potential for strong UV absorbance, a characteristic favorable for UV-based detection in liquid chromatography. Based on the UV absorbance spectra of related xanthate compounds, which exhibit maxima around 225 nm and 301 nm, these wavelengths are promising for sensitive detection.

Proposed High-Performance Liquid Chromatography (HPLC) Method

High-performance liquid chromatography is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative accuracy.[1] For a compound with the structural characteristics of Methyl 2-[(ethoxythioxomethyl)thio]propanoate, a reversed-phase HPLC method is the logical starting point. This approach separates compounds based on their hydrophobicity, with more non-polar compounds having longer retention times on a non-polar stationary phase.

Experimental Protocol: RP-HPLC

Objective: To develop a robust and reliable RP-HPLC method for the purity determination of Methyl 2-[(ethoxythioxomethyl)thio]propanoate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution is proposed to ensure the elution of potential impurities with a wide range of polarities. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if LC-MS analysis is desired for impurity identification.[2]
Gradient 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-25 min: 60% BThis gradient profile allows for the elution of the main peak with good resolution from early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nm and 301 nmBased on the known UV absorbance of xanthates, monitoring at these two wavelengths provides sensitivity and the potential to detect impurities with different chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.Acetonitrile is a strong solvent for this compound and is compatible with the mobile phase.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Analysis: HPLC vs. UPLC vs. HPTLC

While HPLC is a robust and widely used technique, alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages in certain scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns with sub-2 µm particles.[3] This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[4]

Comparative Performance:

ParameterHPLCUPLC
Analysis Time ~25 minutes~5-10 minutes
Resolution GoodExcellent
Sensitivity GoodExcellent (often 2-3x higher)
Solvent Consumption HigherLower
System Pressure Lower (<400 bar)Higher (>1000 bar)
Cost LowerHigher

When to Choose UPLC: UPLC is the preferred method for high-throughput screening, complex impurity profiling where very high resolution is required to separate closely eluting peaks, and when sample amounts are limited.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness. It is particularly useful for screening a large number of samples simultaneously.

Comparative Performance:

ParameterHPLCHPTLC
Throughput SequentialParallel (multiple samples per plate)
Cost per Sample HigherLower
Flexibility HighHigh (multiple detection methods can be applied to a single plate)
Resolution ExcellentGood
Quantitation Highly accurateGood, but can be less precise than HPLC

When to Choose HPTLC: HPTLC is an excellent choice for rapid screening of raw materials, in-process control checks, and for situations where a large number of samples need to be analyzed quickly and cost-effectively.

Experimental Workflow Comparison

The following diagram illustrates the general workflow for purity analysis using HPLC, UPLC, and HPTLC.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_2 Detection & Analysis Sample Weigh and Dissolve Sample HPLC HPLC System (C18 Column) Sample->HPLC Inject UPLC UPLC System (Sub-2µm Column) Sample->UPLC Inject HPTLC HPTLC Plate Development Sample->HPTLC Apply Sample DAD_UV DAD/UV Detection HPLC->DAD_UV UPLC->DAD_UV Densitometry Densitometric Scanning HPTLC->Densitometry Data_System Chromatography Data System DAD_UV->Data_System Densitometry->Data_System Purity_Report Purity Report (Area %) Data_System->Purity_Report

Caption: Comparative workflow for purity analysis.

Summary of Method Performance

Analytical MethodKey AdvantagesKey DisadvantagesIdeal Application
HPLC Robust, reliable, widely available, good resolution and quantitation.[1]Longer analysis times, higher solvent consumption compared to UPLC.Routine quality control, method development, and validation.
UPLC Fast analysis, high resolution, high sensitivity, lower solvent consumption.[3][4]Higher initial instrument cost, higher backpressure requires specialized equipment.High-throughput screening, complex impurity profiling, trace analysis.
HPTLC High sample throughput, low cost per sample, flexible detection.Lower resolution and precision compared to HPLC/UPLC.Rapid screening of raw materials, in-process controls.

Conclusion

The choice of an analytical method for the purity determination of Methyl 2-[(ethoxythioxomethyl)thio]propanoate (CAS 1335491-23-0) depends on the specific requirements of the analysis. The proposed reversed-phase HPLC method provides a robust and reliable approach for routine quality control, offering a good balance of performance and cost. For laboratories requiring higher throughput and enhanced sensitivity for complex impurity profiles, UPLC presents a superior alternative, albeit at a higher initial investment. HPTLC remains a valuable tool for rapid screening and situations where cost and speed are the primary considerations. By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and purity of their compounds throughout the development lifecycle.

References

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Nowak, K., & Kleszczyński, K. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Critical Reviews in Analytical Chemistry, 1-13. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Inventory and Purity Analysis Report of Small Molecule 52 Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. Retrieved from [Link]

  • PubMed. (2000, August 15). Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD. Retrieved from [Link]

  • Health Sciences Authority. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC. Retrieved from [Link]

Sources

Reactivity and Stability Profiling: (2-Acetamido-4-fluorophenyl)boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 2-acetamido-4-fluorophenyl motif is a highly sought-after pharmacophore. The fluorine atom enhances metabolic stability and modulates the pKa of adjacent functional groups, while the ortho-acetamido group serves as a critical hydrogen-bond donor/acceptor. However, integrating this motif via Suzuki-Miyaura cross-coupling presents a significant chemical challenge.

When selecting a boron reagent for this transformation, chemists typically choose between the free (2-acetamido-4-fluorophenyl)boronic acid and its pinacol ester (BPin) . This choice is not merely a matter of shelf stability; it is a fundamental kinetic control strategy. This guide objectively compares the reactivity, stability, and mechanistic behavior of these two reagents, providing you with the causality behind their performance and a self-validating protocol to empirically determine the optimal reagent for your workflow.

Mechanistic Causality: The Fluorine and Acetamido Effect

To understand the divergent reactivity of these two reagents, we must analyze the electronic and steric contributions of the substituents on the boron center.

1. The Boronic Acid: High Reactivity, High Risk Free boronic acids are highly electrophilic. In the presence of an aqueous base, they rapidly convert into the active, tetrahedral boronate anion


, which is the requisite species for transmetalation to the Palladium(II) center. However, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect. As elucidated by , electron-deficient aromatic rings significantly accelerate base-catalyzed protodeboronation—the hydrolytic cleavage of the C-B bond. Consequently, while the boronic acid transmetalates rapidly, it simultaneously undergoes rapid degradation to 3-fluoroacetanilide, often resulting in stalled reactions and poor yields.

2. The Pinacol Ester: Kinetic Buffering via Pre-Hydrolysis The pinacol ester masks the empty p-orbital of the boron atom through steric bulk and strong orbital overlap from the pinacol oxygen atoms. Bulky esters like BPin do not efficiently form the active transmetalating complex directly. Instead, they exhibit a sigmoidal kinetic profile, requiring a pre-hydrolytic pathway where the ester slowly hydrolyzes to the free boronic acid in situ ().

This slow hydrolysis acts as a kinetic buffer. By maintaining a low steady-state concentration of the highly reactive (and unstable) boronate anion, the productive transmetalation pathway outcompetes the bimolecular protodeboronation pathway. Furthermore, the pinacol ester is completely stable to silica gel chromatography, unlike the free acid which often streaks or degrades during purification ().

Visualizing the Reaction Network

The following diagram illustrates the divergent pathways of the two reagents under standard aqueous basic cross-coupling conditions.

G Start 2-Acetamido-4-fluoro Boron Reagent BA Boronic Acid [Ar-B(OH)2] Start->BA BPin Pinacol Ester [Ar-BPin] Start->BPin Base Aqueous Base (e.g., K2CO3, H2O) BA->Base Fast activation BPin->Base Slow hydrolysis (Rate-limiting) Boronate Active Boronate [Ar-B(OH)3]- Base->Boronate Transmetalation Pd(II) Transmetalation Boronate->Transmetalation Productive pathway Degradation Protodeboronation (Ar-H byproduct) Boronate->Degradation Competing pathway (Enhanced by F-group) Product Cross-Coupled Biaryl Transmetalation->Product

Mechanistic divergence of boronic acid vs pinacol ester in Suzuki-Miyaura coupling.

Quantitative Performance Matrix

To facilitate objective reagent selection, the following table summarizes the physicochemical and kinetic properties of both boron species.

Property / Metric(2-Acetamido-4-fluorophenyl)boronic Acid2-Acetamido-4-fluorophenylboronic Acid Pinacol Ester
CAS Number 1335491-23-01150271-67-2
Physical State Amorphous powder, highly hygroscopicCrystalline solid, highly stable
Stoichiometric Purity Variable (Prone to boroxine trimerization)High (Exact 1:1 molar mass reliability)
Purification Method Recrystallization (Difficult, low yield)Silica gel chromatography (High recovery)
Transmetalation Kinetics Rapid (Exponential decay profile)Slow (Sigmoidal profile, requires hydrolysis)
Protodeboronation Risk High (Accelerated by basic media)Low (Protected by steric shielding)
Ideal Application Fast couplings at low temperaturesHigh-temperature couplings, complex library synthesis

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively determine which reagent performs best with your specific electrophile and catalyst system, you must run a self-validating kinetic profile. This protocol is designed to close the mass balance loop: if the sum of your product, unreacted starting material, and protodeboronation byproduct does not equal 100%, the system flags hidden degradation pathways (e.g., oxidation to the phenol).

Materials Required
  • Reagents: (2-Acetamido-4-fluorophenyl)boronic acid, and its Pinacol Ester (1.5 equiv each).

  • Electrophile: 4-Bromoanisole (1.0 equiv, standard benchmarking electrophile).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv, 2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane (Degassed).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv).

Step-by-Step Methodology

Step 1: Preparation of Equimolar Reaction Matrices Causality: Preparing a master mix of the electrophile, catalyst, and internal standard ensures that both the boronic acid and the pinacol ester are subjected to identical catalyst activation states and mixing hydrodynamics.

  • In an argon-purged glovebox, dissolve 4-bromoanisole (1.0 mmol),

    
     (0.05 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol) in 10 mL of anhydrous, degassed 1,4-dioxane.
    
  • Split this master mix equally into two 20 mL reaction vials (Vial A and Vial B), each containing a magnetic stir bar.

Step 2: Boron Reagent Addition and Initiation Causality: Initiating the reaction with the aqueous base at the target temperature prevents low-temperature catalyst poisoning and ensures the hydrolysis kinetics of the BPin ester are accurately measured at the operating temperature.

  • To Vial A, add the Boronic Acid (0.75 mmol). To Vial B, add the Pinacol Ester (0.75 mmol).

  • Seal the vials with PTFE septa and transfer them to a pre-heated reaction block set to 80 °C.

  • Initiate both reactions simultaneously by injecting 0.75 mL of the 2.0 M aqueous

    
     solution into each vial.
    

Step 3: Kinetic Aliquot Sampling Causality: Quenching the aliquots in acidic acetonitrile immediately protonates the active boronate and destroys the active Pd(0) species. This halts the reaction instantly, preventing ex vivo hydrolysis or coupling in the HPLC vial.

  • At intervals of 5, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each vial using a gas-tight syringe.

  • Immediately inject each aliquot into an HPLC vial containing 950 µL of Acetonitrile with 0.1% Formic Acid.

  • Vortex the quenched samples for 5 seconds.

Step 4: UPLC/HPLC Quantitative Analysis Causality: Using 1,3,5-trimethoxybenzene as an internal standard corrects for volume variations that occur when sampling volatile solvents (dioxane/water) at 80 °C.

  • Analyze the samples via UPLC-UV (254 nm).

  • Calculate the absolute yield of the cross-coupled biaryl product.

  • Quantify the formation of 3-fluoroacetanilide (the protodeboronation byproduct).

  • Validation Check: Calculate the mass balance: (Moles of Biaryl + Moles of Unreacted Boron + Moles of 3-fluoroacetanilide) / Initial Moles of Boron. A valid system will yield a mass balance > 95%.

By plotting the formation of the biaryl product against the formation of 3-fluoroacetanilide over time, you will visually observe the BPin ester's "slow-release" mechanism suppressing the protodeboronation pathway compared to the rapid, high-degradation profile of the free boronic acid.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction National Center for Biotechnology Information (PMC) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds National Center for Biotechnology Information (PMC) URL:[Link]

Navigating the Physical Landscape of Phenylboronic Acids: A Comparative Guide to Melting Point Determination for (2-Acetamido-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and organic synthesis, the precise characterization of novel compounds is paramount. The melting point stands as a fundamental and accessible indicator of a substance's purity and identity. This guide addresses the melting point of (2-Acetamido-4-fluorophenyl)boronic acid, a compound of interest in medicinal chemistry. A thorough review of available literature and chemical databases indicates that a specific, experimentally determined melting point for this compound is not widely reported.

This absence of data for a potentially key synthetic building block presents both a challenge and an opportunity. It underscores the necessity for rigorous in-house characterization and provides a framework for establishing reliable physical data for novel materials. This guide will provide a comparative analysis of structurally related boronic acids, offer detailed protocols for accurate melting point determination, and explain the scientific principles that govern this critical physical property.

Comparative Melting Point Analysis of Structurally Related Phenylboronic Acids

To provide a reasonable estimation and a comparative context for the melting point of (2-Acetamido-4-fluorophenyl)boronic acid, it is instructive to examine the melting points of its structural analogs. The interplay of substituent effects, including hydrogen bonding, molecular symmetry, and crystal packing, significantly influences the melting point.

Compound NameStructureMelting Point (°C)Key Structural Features
(2-Acetamido-4-fluorophenyl)boronic acid Not Reported Target compound. Features an ortho-acetamide and a para-fluoro substituent.
4-Acetamidophenylboronic acid215-220[1]Lacks the fluorine atom. The acetamido group can participate in hydrogen bonding.
4-Fluorophenylboronic acid262-265[2][3]Lacks the acetamido group. The fluorine atom influences electronic properties and intermolecular interactions.
2-Fluorophenylboronic acidNot specified in search resultsIsomeric to 4-fluorophenylboronic acid. The position of the fluorine atom can affect crystal packing.
(4-Acetamido-2-fluorophenyl)boronic acid pinacol esterNot specified in search resultsThe boronic acid is protected as a pinacol ester, which significantly alters the melting point.

Analysis of Structural Influences:

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid to a disordered liquid state. This transition requires energy to overcome the forces holding the molecules together in the crystal lattice.

  • Hydrogen Bonding: The acetamido group in the target molecule, with its N-H and C=O moieties, is a potent hydrogen bond donor and acceptor. This is expected to contribute significantly to a higher melting point compared to analogs lacking this group. The melting point of 4-Acetamidophenylboronic acid (215-220 °C) supports this.[1]

  • Halogen Bonding and Dipole-Dipole Interactions: The fluorine atom, being highly electronegative, introduces a dipole moment into the molecule. This can lead to strong dipole-dipole interactions and potentially halogen bonding, further stabilizing the crystal lattice and increasing the melting point. The high melting point of 4-Fluorophenylboronic acid (262-265 °C) is indicative of these strong intermolecular forces.[2][3]

  • Molecular Symmetry and Packing: The substitution pattern on the phenyl ring affects the molecule's overall symmetry, which in turn influences how efficiently the molecules can pack in a crystal lattice. More symmetrical molecules often pack more tightly, leading to higher melting points.

Given these factors, it is reasonable to hypothesize that the melting point of (2-Acetamido-4-fluorophenyl)boronic acid will be relatively high, likely in the range of the provided analogs, and its precise value will be a unique characteristic of its specific crystalline form.

Experimental Protocols for Melting Point Determination

The absence of a reported melting point necessitates its experimental determination. The following are standard and reliable methods for this purpose.

Capillary Melting Point Apparatus

This is a traditional and widely used method for determining the melting point of a solid.

Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed.

Workflow for Capillary Melting Point Determination:

workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in the apparatus prep3->meas1 Transfer meas2 Heat rapidly to ~15-20°C below expected m.p. meas1->meas2 meas3 Decrease heating rate to 1-2°C per minute meas2->meas3 meas4 Record temperature at which melting begins meas3->meas4 meas5 Record temperature at which all solid has melted meas4->meas5

Capillary Melting Point Determination Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of (2-Acetamido-4-fluorophenyl)boronic acid is completely dry, as moisture can depress the melting point.

    • Finely powder a small amount of the sample using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the sealed end.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, heat the block to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point). The melting point is reported as this range.

Trustworthiness of the Method: A narrow melting point range (typically 1-2°C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range.

Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated thermal analysis technique that provides quantitative data on the heat flow into or out of a sample as a function of temperature.

Principle: The sample and a reference material are subjected to the same controlled temperature program. The difference in heat flow required to maintain both at the same temperature is measured. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.

Workflow for DSC Analysis:

dsc_workflow cluster_dsc_prep Sample Preparation cluster_dsc_measurement DSC Measurement dsc_prep1 Accurately weigh 1-5 mg of sample dsc_prep2 Place in an aluminum DSC pan dsc_prep1->dsc_prep2 dsc_prep3 Hermetically seal the pan dsc_prep2->dsc_prep3 dsc_meas1 Place sample and reference pans in DSC cell dsc_prep3->dsc_meas1 Load dsc_meas2 Equilibrate at a starting temperature dsc_meas1->dsc_meas2 dsc_meas3 Ramp temperature at a constant rate (e.g., 10°C/min) dsc_meas2->dsc_meas3 dsc_meas4 Record the heat flow vs. temperature dsc_meas3->dsc_meas4 dsc_meas5 Analyze the thermogram to determine the melting peak dsc_meas4->dsc_meas5

Differential Scanning Calorimetry (DSC) Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of (2-Acetamido-4-fluorophenyl)boronic acid into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Set the instrument to equilibrate at a temperature well below the expected melting point (e.g., 25°C).

    • Program the instrument to heat the sample at a constant rate, typically 10°C per minute, under an inert atmosphere (e.g., nitrogen).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is generally taken as the melting point. The peak temperature can also be reported.

    • The area under the peak is the enthalpy of fusion, which is a measure of the energy required to melt the sample.

Authoritative Grounding: DSC provides a more objective and reproducible measure of the melting point than the visual capillary method. The data obtained can be directly compared with literature values for other compounds analyzed under similar conditions. For standardized procedures, refer to methods outlined by ASTM International, such as ASTM E794.

Conclusion

While a definitive melting point for (2-Acetamido-4-fluorophenyl)boronic acid is not currently available in the public domain, a comparative analysis of its structural analogs suggests that it is likely a high-melting solid. The presence of both an acetamido group and a fluorine atom is expected to result in strong intermolecular interactions, leading to a stable crystal lattice.

For researchers and drug development professionals working with this compound, the experimental determination of its melting point is a critical step in its characterization. Both the capillary method and Differential Scanning Calorimetry are robust techniques for this purpose. Establishing and reporting this fundamental physical property will not only ensure the quality and consistency of ongoing research but will also contribute valuable data to the broader scientific community.

References

  • Sigma-Aldrich. 4-Acetamidophenylboronic acid.
  • PubChem. 4-Fluorophenylboronic acid. [Link]

  • Oreate AI Blog. Unpacking 4-Fluorophenylboronic Acid: More Than Just a Number. [Link][3]

Sources

Technical Comparison Guide: Infrared (IR) Spectral Profiling of (2-Acetamido-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2-Acetamido-4-fluorophenyl)boronic acid is a bifunctional scaffold often employed in Suzuki-Miyaura cross-couplings for synthesizing kinase inhibitors and fluorinated biaryls.[1] Its structural complexity—containing a boronic acid, a secondary amide, and an aryl fluoride—presents unique challenges in characterization.[1]

This guide provides an objective spectral comparison of this target compound against its functional precursors and degradation products.[1] Unlike NMR, which requires dissolution (often promoting dehydration to boroxines), IR spectroscopy offers a rapid, solid-state method to validate three critical quality attributes (CQAs):

  • Acetylation Status: Distinguishing the acetamido group from the free amine precursor.[1]

  • Boron Speciation: Differentiating the free boronic acid form from the dehydrated boroxine anhydride.[1]

  • Fluorine Integrity: Confirming the presence of the C-F bond in the correct electronic environment.[1]

Experimental Configuration & Protocol

To ensure reproducibility, the following protocol synthesizes best practices for handling aryl boronic acids, which are prone to dehydration-induced spectral shifts.

Methodology: ATR-FTIR vs. KBr Transmission
FeatureAttenuated Total Reflectance (ATR) KBr Pellet Transmission
Suitability Recommended. Minimal sample prep prevents pressure-induced dehydration.[1]High Risk. Grinding and pressure can force dehydration of boronic acids to boroxines.[1]
Crystal Type Diamond or ZnSe (Diamond preferred for hardness).[1]Potassium Bromide (hygroscopic; may re-hydrate boroxines).[1]
Resolution


Scans 32–64 scans16–32 scans
Self-Validating Protocol (Step-by-Step)
  • Background: Collect air background (clean crystal).[1]

  • Sample Loading: Place

    
     of solid powder on the ATR crystal.
    
  • Compression: Apply pressure gently.[1] Stop when the spectrum amplitude stabilizes. Excessive pressure on boronic acids can shift the O-H region.

  • Validation: Check the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     region. A "shark-tooth" pattern (sharp spikes on a broad mound) confirms the presence of both Amide N-H and Boronic O-H.
    
  • Cleaning: Wipe with isopropanol.[1] Avoid water, which can cause boronic acid carryover.[1]

Spectral Analysis: Target vs. Alternatives

This section compares the target molecule against its two primary "alternatives" encountered during synthesis: the Precursor (2-Amino-4-fluorophenylboronic acid) and the Dehydrated Impurity (Boroxine).

Comparative Peak Table
Functional GroupTarget: (2-Acetamido-4-fluorophenyl)boronic acid Alternative A: Precursor (Free Amine) Alternative B: Boroxine (Anhydride)
Amide I (C=O)

(Strong)
Absent

Amide II (N-H Bend)

(Medium)
Absent (N-H Scissoring at

)

O-H Stretch

(Broad)

Diminished/Absent
N-H Stretch

(Sharp, Single)

(Doublet)

B-O Stretch


Shifted/Split
Boroxine Ring AbsentAbsent

(Strong)
C-F Stretch



Deep Dive: Diagnostic Regions
A. The Acetylation Check (Region:

)

The most critical QC step is confirming the conversion of the amine to the acetamide.

  • Target: Look for the Amide I band (C=O stretch) at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . This is the strongest peak in this region.[1]
    
  • Differentiation: The precursor (amine) lacks this carbonyl peak.[1] Instead, it shows a weaker ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     scissoring vibration near 
    
    
    
    . If you see both
    
    
    and
    
    
    , the reaction is incomplete.
B. The Boronic Acid vs. Boroxine Equilibrium (Region:

)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

  • Boronic Acid (Target): Characterized by a strong B-O stretch at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and broad O-H hydrogen bonding.
    
  • Boroxine (Impurity): If the sample has been heated or dried aggressively, a new, sharp band appears at

    
     . This corresponds to the breathing mode of the 
    
    
    
    ring.
    • Expert Tip: If the spectrum shows the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       peak, expose the sample to moist air for 30 minutes and re-scan. The peak should diminish as the acid re-hydrates.
      
C. The Fluorine Signature (Region:

)

The C-F stretch in fluoro-aromatics is intense. For a 4-fluoro substituted ring, this typically appears as a strong band between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 . This confirms the integrity of the halogenated core, distinguishing it from non-fluorinated analogs (e.g., if the starting material was incorrect).

Visualizing the Validation Workflow

The following diagram illustrates the logical decision process for validating the compound using IR spectroscopy.

IR_Validation_Workflow Start Acquire ATR-IR Spectrum Check_Amide Check 1660-1690 cm⁻¹ (Amide I Band) Start->Check_Amide Amide_Present Band Present? (Strong C=O) Check_Amide->Amide_Present Check_NH Check 3300-3500 cm⁻¹ (N-H Stretch) Amide_Present->Check_NH Yes Result_Precursor FAIL: Precursor Detected (Free Amine) Amide_Present->Result_Precursor No (Peak Absent) NH_Type Pattern Type? Check_NH->NH_Type Check_Boroxine Check 700-750 cm⁻¹ (Boroxine Ring) NH_Type->Check_Boroxine Single Spike (Amide) NH_Type->Result_Precursor Doublet (Primary Amine) Boroxine_Present Sharp Peak Present? Check_Boroxine->Boroxine_Present Result_Success VALIDATED: (2-Acetamido-4-fluorophenyl) boronic acid Boroxine_Present->Result_Success No Result_Dehydrated WARNING: Dehydrated (Boroxine Form) Boroxine_Present->Result_Dehydrated Yes

Figure 1: Decision logic for spectral validation. Note that "Warning: Dehydrated" does not necessarily mean chemical degradation, but indicates the sample exists as the anhydride.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Fluoroacetanilide.[1][2] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

  • Marinaro, W. A., et al. (2012).[1][4] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.[1][4] Available at: [Link]

  • PubChem. 4-Fluorophenylboronic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

Sources

Validation of (2-Acetamido-4-fluorophenyl)boronic acid as a Pharmaceutical Impurity Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, CMC Regulatory Specialists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Introduction & Mechanistic Context

In modern pharmaceutical synthesis, particularly in the development of targeted kinase inhibitors and fluorinated biaryl active pharmaceutical ingredients (APIs), (2-Acetamido-4-fluorophenyl)boronic acid (CAS: 1335491-23-0) serves as a critical building block. It is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl frameworks.

However, the very reactivity that makes boronic acids useful also makes them susceptible to degradation. Under the basic, aqueous conditions typical of Suzuki couplings, boronic acids undergo protodeboronation —a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1][2]. For (2-Acetamido-4-fluorophenyl)boronic acid, this yields N-(3-fluorophenyl)acetamide. Additionally, oxidative homocoupling can generate dimeric biphenyl impurities.

Because these unreacted starting materials and their degradation products can persist through downstream purification, regulatory agencies mandate their strict control. According to ICH Q3A(R2) guidelines, any impurity present in a new drug substance above the reporting threshold (typically 0.05%) must be identified, quantified, and qualified[3]. Consequently, utilizing a highly characterized, validated impurity standard of (2-Acetamido-4-fluorophenyl)boronic acid is non-negotiable for GMP-compliant API release testing.

Pathway SM (2-Acetamido-4-fluorophenyl) boronic acid Cat Pd Catalyst / Base SM->Cat ArX Aryl Halide (API Precursor) ArX->Cat API Fluorinated Biaryl API (Target Product) Cat->API Suzuki-Miyaura Cross-Coupling Proto N-(3-fluorophenyl)acetamide (Protodeboronation Impurity) Cat->Proto Base-catalyzed Protodeboronation Homo Homocoupled Dimer (Side-Reaction Impurity) Cat->Homo Oxidative Homocoupling

Fig 1: Reaction pathway showing Suzuki coupling vs. Protodeboronation and Homocoupling.

Comparative Analysis: Validated Impurity Standard vs. Reagent Grade

A common pitfall in early-stage analytical development is the use of commercial "reagent-grade" chemicals as reference standards. While reagent-grade (2-Acetamido-4-fluorophenyl)boronic acid is sufficient for synthesis, it lacks the metrological traceability and rigorous documentation required for quantitative analytical validation under ICH Q2(R2) [4].

The table below objectively compares a Validated Pharmaceutical Impurity Standard (Certified Reference Material / CRM equivalent) against standard Commercial Reagent Grade.

Feature / ParameterValidated Impurity Standard (CRM Grade)Commercial Reagent GradeImpact on Regulatory Filing (CMC)
Purity Determination Mass Balance approach (100% - water - residual solvents - inorganic ash - organic impurities) via qNMR and HPLC.Area % by HPLC or GC only.Area % overestimates purity by ignoring non-UV absorbing salts/water, leading to inaccurate API impurity quantification.
Identity Confirmation Orthogonal testing: 1H/13C/19F NMR, High-Resolution Mass Spectrometry (HRMS), and IR.Basic 1H NMR or single-wavelength HPLC.Lack of orthogonal identity testing can result in regulatory rejection during NDA/MAA review.
Traceability Fully traceable to SI units (via qNMR using NIST-traceable internal standards).No metrological traceability.Traceability is a strict requirement for GMP release assays.
Documentation Comprehensive Certificate of Analysis (CoA) with expiration/retest dates and raw data spectra.Basic CoA with minimal data; often "for R&D use only."Auditors require comprehensive CoAs to justify the standard's use in validated GMP methods.
Isotopic/Isomeric Profile Regioisomeric impurities (e.g., 3-fluoro or 5-fluoro isomers) strictly quantified.Isomeric impurities often co-elute and are unreported.Unreported isomers in the standard will skew the accuracy of the analytical method.

Experimental Protocol: ICH Q2(R2) Validation Workflow

To utilize (2-Acetamido-4-fluorophenyl)boronic acid as a reference standard for API testing, the analytical method (typically HPLC-UV or LC-MS) must be validated according to the recently updated ICH Q2(R2) guidelines[4].

Self-Validating System Suitability Testing (SST)

Before executing the validation protocol, establish a self-validating SST. Because boronic acids can interact with residual silanols on silica-based columns (causing peak tailing), the method must mandate a tailing factor (


) of 

and a theoretical plate count (

) of

for the impurity peak to ensure column inertness.
Step-by-Step Validation Methodology

1. Specificity (Selectivity):

  • Causality: You must prove that the API, excipients, and other process impurities do not co-elute with (2-Acetamido-4-fluorophenyl)boronic acid.

  • Action: Inject a blank, an unspiked API sample, and an API sample spiked with the impurity standard at the specification limit (e.g., 0.15%).

  • Acceptance Criteria: Resolution (

    
    ) between the impurity and the closest eluting peak must be 
    
    
    
    . Peak purity angle must be less than the peak purity threshold (via Photo Diode Array detection).

2. Linearity and Range:

  • Causality: Ensures the detector response is directly proportional to the impurity concentration across the working range.

  • Action: Prepare 5 to 7 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the specification limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept should be
    
    
    of the response at the 100% specification level.

3. Accuracy (Recovery):

  • Causality: Confirms that the matrix (the API) does not suppress or enhance the detection of the impurity (Matrix Effect).

  • Action: Spike the API with the validated impurity standard at 3 levels: 50%, 100%, and 150% of the target specification limit. Prepare 3 replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for trace impurity analysis.

4. Precision (Repeatability & Intermediate Precision):

  • Causality: Proves the method yields consistent results regardless of random operational fluctuations.

  • Action: Inject 6 independent preparations of the API spiked with the impurity at the 100% specification level. For intermediate precision, repeat on a different day, with a different analyst, using a different HPLC system.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
     for trace impurities.
    

Validation Start Method Development (HPLC-UV / LC-MS) Spec 1. Specificity (Peak Resolution > 2.0) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 90-110%) Lin->Acc LOD 5. LOD / LOQ (S/N Ratio 3:1 & 10:1) Lin->LOD LOQ derived from slope and SD Prec 4. Precision (RSD ≤ 5.0%) Acc->Prec Prec->LOD Report Final ICH Q2(R2) Validation Report LOD->Report

Fig 2: Sequential analytical validation workflow per ICH Q2(R2) guidelines.

Experimental Data Presentation

The following table summarizes representative validation data for an HPLC-UV method utilizing a Validated (2-Acetamido-4-fluorophenyl)boronic acid Impurity Standard, demonstrating compliance with ICH Q2(R2) criteria.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Resolution)

(vs. API peak)

Pass
Linearity Range 0.01% to 0.18% (w/w)LOQ to 120% of Spec LimitPass
Linearity Correlation (

)
0.9998

Pass
Accuracy (Mean Recovery) 98.4% (at 0.15% spike level)90.0% – 110.0%Pass
Repeatability (Precision) 1.8% RSD (

)

RSD
Pass
Limit of Detection (LOD) 0.003% (S/N = 3.5)Signal-to-Noise

Pass
Limit of Quantitation (LOQ) 0.010% (S/N = 10.2)Signal-to-Noise

Pass

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Impurities in New Drug Substances Q3A(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Protodeboronation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. Available at:[Link]

Sources

Crystal Structure & Structural Dynamics: ortho-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The "Publish Comparison Guide" below is structured to provide an in-depth technical analysis of ortho-acetamidophenylboronic acid, contrasting its unique intramolecular structural dynamics with its meta and para isomers.

Executive Summary: The "Ortho Effect" in Boronic Acids

In drug design and supramolecular chemistry, phenylboronic acids (PBAs) are pivotal for their ability to form reversible covalent bonds with diols (e.g., sugars, glycoproteins). However, the position of the acetamido group relative to the boronic acid moiety drastically alters the physicochemical profile.

This guide compares the Product (ortho-acetamidophenylboronic acid, 2-APBA) against its Alternatives (meta- and para-isomers).

  • The Product (2-APBA): Characterized by intramolecular B···O=C coordination . This "internal protection" creates a pseudo-cyclic, tetrahedral boron species, altering Lewis acidity and solubility.

  • The Alternatives (3-/4-APBA): Follow classical boronic acid behavior, forming intermolecular hydrogen-bonded dimers (syn-syn or syn-anti catemers) leading to polymorphism and extended networks.

Structural Comparison: Intramolecular vs. Intermolecular Networks[1]

The Product: ortho-Acetamidophenylboronic Acid (2-APBA)

Unlike typical planar boronic acids, 2-APBA exhibits a high propensity for intramolecular coordination. The carbonyl oxygen of the acetamido group acts as an internal Lewis base, donating electron density to the empty p-orbital of the boron atom.

  • Structural Motif: Distorted Tetrahedral (sp³-like) Boron.

  • Key Interaction: Dative bond (B←O=C).[1][2]

  • Crystal Behavior: The free acid often resists forming the standard hydrogen-bonded dimer because the boron's Lewis acidity is quenched internally. In the presence of diols or specific ligands (e.g., 5-nitrosalicylic acid), it crystallizes as a rigid, tetrahedral spiro-complex.

  • NMR Evidence: A significant upfield shift in ¹¹B NMR compared to the meta isomer indicates increased electron density at the boron center, consistent with coordination.

The Alternatives: meta- and para-Acetamidophenylboronic Acids

These isomers lack the geometric proximity for internal coordination. Their crystal structures are dominated by the "carboxylic acid-like" hydrogen bonding of the B(OH)₂ group.

  • Structural Motif: Trigonal Planar (sp²) Boron.

  • Key Interaction: Intermolecular O-H[3][4][5][6]···O hydrogen bonds forming centrosymmetric dimers (

    
     graph set).
    
  • Polymorphism (3-APBA): The meta isomer exhibits conformational polymorphism based on solvent choice:

    • Form I (Triclinic,

      
      ):  Obtained from ethanol.
      
    • Form II (Monoclinic, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Obtained from chloroform.
      
    • Note: Both forms rely on intermolecular H-bonding networks, differing only in the packing of the dimers.

Comparative Data Table
Feature2-APBA (Ortho) 3-APBA (Meta) 4-APBA (Para)
Primary Interaction Intramolecular (B←O Coordination)Intermolecular (H-Bond Dimer)Intermolecular (Linear Ribbon/Network)
Boron Hybridization Partial sp³ (Tetrahedral character)sp² (Trigonal Planar)sp² (Trigonal Planar)
Crystal System Varies (often complexed)Triclinic / MonoclinicMonoclinic / Orthorhombic
Space Group Dependent on ligand/solvate

/

Typically

Lewis Acidity Attenuated (Internally satisfied)High (Open p-orbital)High (Open p-orbital)
pKa (approx) ~8.5 - 9.0 (Perturbed by coordination)~8.8~8.8

Visualizing the Structural Divergence

The following diagram illustrates the mechanistic difference in self-assembly between the ortho (product) and meta (alternative) isomers.

StructuralDivergence cluster_Ortho The Product: ortho-APBA cluster_Meta The Alternative: meta-APBA O_Free Free 2-APBA (Open Form) O_Coord Intramolecular Complex (Closed B←O Form) O_Free->O_Coord Spontaneous Coordination O_Crystal Crystal Lattice: Discrete Molecular Units (or Solvated Complexes) O_Coord->O_Crystal Packing M_Dimer Centrosymmetric Dimer (H-Bonded) O_Coord->M_Dimer Structural Contrast M_Free Free 3-APBA (Trigonal Planar) M_Free->M_Dimer Self-Association M_Poly Polymorphs: Form I (Ethanol) vs Form II (CHCl3) M_Dimer->M_Poly Solvent-Directed Packing

Caption: Comparison of the intramolecular coordination pathway of 2-APBA vs. the intermolecular dimerization of 3-APBA.

Experimental Protocol: Crystallization & Characterization

To validate the structural differences described above, the following protocols ensure the isolation of the correct polymorphs and coordination states.

A. Solvent Selection Strategy
  • For 2-APBA (Ortho): Avoid strongly coordinating solvents (DMSO, MeOH) if trying to observe the intramolecular interaction, as they may compete for the boron center.

    • Recommended: Toluene/Acetone mixtures or slow evaporation from Ethyl Acetate.

  • For 3-APBA (Meta): Solvent choice dictates the polymorph.

    • Polymorph I: Dissolve in absolute Ethanol (

      
      ), heat to reflux, filter, and allow slow evaporation at room temperature.
      
    • Polymorph II: Dissolve in Chloroform (

      
      ), reflux, and cool rapidly to 
      
      
      
      .
B. Validation Workflow
  • Synthesis/Purification: Ensure starting material is

    
     pure via HPLC. Boronic acids often contain varying amounts of boroxine (anhydride).
    
  • Dehydration Check: Perform TGA (Thermogravimetric Analysis).

    • Meta/Para: Expect mass loss corresponding to

      
       per molecule at 
      
      
      
      (conversion to boroxine).
    • Ortho: Mass loss profile may differ due to stabilization of the hydrated form via internal coordination.

  • Spectroscopic Confirmation (NMR):

    • Dissolve in

      
       (non-coordinating) vs 
      
      
      
      (coordinating).
    • 2-APBA: Look for ¹¹B NMR shift upfield (lower ppm) in non-coordinating solvents, indicating tetrahedral character.

    • 3-APBA: ¹¹B NMR remains characteristic of trigonal planar boron (~28-32 ppm) regardless of solvent, unless pH is adjusted.

Implications for Drug Development[9][10]

  • Solubility: 2-APBA derivatives often show higher solubility in non-polar media due to the "masking" of the polar boronic acid group by internal coordination.

  • Reactivity: The ortho effect reduces the rate of oxidation (deboronation), making 2-APBA scaffolds more metabolically stable than their para counterparts.

  • Binding Selectivity: When used as a warhead (e.g., in proteasome inhibitors), the ortho-acetamido group can pre-organize the molecule, reducing the entropic penalty of binding to the target active site.

References

  • Conformational Polymorphism in (3-acetamidophenyl)boronic acid. Source: Bulgarian Chemical Communications. Note: Details the crystal structures of the meta isomer polymorphs (Triclinic P-1 and Monoclinic P21/c).

  • Synthesis and Properties of o-Acetamidophenylboronic Acid. Source: Keana, J. F. W., et al. (University of Oregon). Note: Establishes the O-B intramolecular interaction via NMR and chemical stability studies.

  • Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Source: Houston, T. A., et al. (Griffith University). Note: Describes the crystal structure of 2-acetamidophenylboronic acid complexes, confirming the tetrahedral boron geometry driven by B-O coordination.

  • Boronic Acids: Structure, Properties, and Preparation. Source: Hall, D. G. (Wiley-VCH). Note: Comprehensive text on the general hydrogen bonding motifs (dimers vs. networks) of arylboronic acids.

Sources

COA Interpretation & Alternative Comparison Guide: (2-Acetamido-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In modern drug discovery and organic synthesis, (2-Acetamido-4-fluorophenyl)boronic acid (CAS 1335491-23-0) serves as a highly functionalized building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions[1]. The compound features an ortho-acetamido group that provides critical hydrogen-bonding interactions in many pharmacophores, while the para-fluoro substituent modulates the electronic properties of the aromatic ring.

However, the precise electronic push-pull of these substituents makes this free boronic acid susceptible to specific degradation pathways, such as protodeboronation[2]. For researchers and process chemists, accurately interpreting the Certificate of Analysis (COA) for this reagent is the first critical step in ensuring reproducible catalytic cycles and high-yield syntheses.

Decoding the COA: Critical Parameters for Boronic Acids

A standard COA for CAS 1335491-23-0 will list several parameters, but a Senior Application Scientist must look beyond the surface values to understand their mechanistic implications on the reaction.

  • Purity (HPLC, typically >95% or >98%):

    • The "Why": Trace impurities, particularly unreacted halogenated precursors from the borylation step, can act as potent poisons to palladium catalysts by competitively binding to the active Pd(0) species. High purity ensures optimal catalyst turnover.

  • Assay & Water Content (Karl Fischer Titration):

    • The "Why": Free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines)[3]. Because the dehydration process loses water (18 g/mol per molecule), a highly dehydrated batch will have a higher mass percentage of boron. If a COA reports an assay of >100% (calculated based on the monomeric mass of 196.97 g/mol [1]), it indicates a high boroxine content. You must adjust your stoichiometric calculations to account for this trimerization to avoid under-dosing the boron reagent.

  • Physical Form:

    • The "Why": Free boronic acids often present as afine, amorphous powders that can be difficult to handle and assay accurately on a large scale[4]. A broad melting point on the COA further corroborates the presence of a monomer/trimer mixture.

Performance Comparison: Free Acid vs. Protected Alternatives

When the COA indicates instability, or when scaling up a synthesis, chemists must objectively evaluate whether to use the free boronic acid or a protected alternative. The table below compares CAS 1335491-23-0 with its Pinacol (Bpin) and MIDA ester derivatives.

ParameterFree Boronic Acid (CAS 1335491-23-0)Pinacol Ester (Bpin Derivative)MIDA Boronate Derivative
Atom Economy High (Minimal byproduct mass)Low (Expels pinacol, 118 g/mol )Lowest (Expels MIDA ligand)
Transmetalation Rate Very Fast (Direct formation of reactive boronate)Moderate (Requires pre-activation/hydrolysis)[4]Slow (Requires specific aqueous slow-release conditions)
Susceptibility to Protodeboronation High (Accelerated by the electron-withdrawing 4-fluoro group)[2]Low (Sterically protected boron center)Very Low (sp3 hybridized boron prevents cleavage)[3]
Silica Gel Stability Poor (Streaks, degrades during chromatography)Excellent (Easily purified via standard column chromatography)[5]Excellent (Highly crystalline and stable)
Best Use Case Rapid screening, high-throughput medicinal chemistry.Scale-up manufacturing, robust isolation[4].Iterative/sequential cross-coupling syntheses[3].

Data Synthesis: While the free boronic acid offers the best transmetalation kinetics, the electron-withdrawing fluorine atom increases its deboronation rate under basic conditions[2]. If the COA shows significant batch-to-batch variability, converting to the Bpin ester is a proven strategy to ensure robust manufacturing[4].

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

The following protocol details the coupling of CAS 1335491-23-0 with an aryl bromide. It is designed as a self-validating system , ensuring that any failure can be mechanistically traced.

Reagents:

  • (2-Acetamido-4-fluorophenyl)boronic acid (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv, 0.5 M aqueous)

  • 1,4-Dioxane (0.2 M relative to aryl bromide)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Add 1,4-Dioxane and the 0.5 M aqueous K₃PO₄ to the reaction vessel. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen promotes the Pd(II)-mediated oxidative homocoupling of the boronic acid[3]. Removing oxygen ensures the boronic acid is reserved entirely for the cross-coupling cycle.

  • Reagent Loading: Add the aryl bromide and the boronic acid to the degassed solvent under a positive flow of Argon.

    • Causality: We use 1.5 equivalents of the boronic acid to compensate for any rapid protodeboronation induced by the 4-fluoro group before transmetalation can occur[2].

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.

    • Causality: The bidentate dppf ligand is chosen to overcome the steric hindrance introduced by the ortho-acetamido group. Adding the catalyst last minimizes its exposure to any residual atmospheric oxygen.

  • Thermal Activation: Heat the reaction to 80 °C for 4 hours.

    • Causality: The moderate heat provides the activation energy required for the sterically hindered transmetalation step, while the biphasic system allows the aqueous phosphate base to continuously form the reactive "ate" complex with the boronic acid.

  • Self-Validation Step (In-Process Control): After 2 hours, sample the organic layer and analyze via LC-MS.

    • Validation Logic: The disappearance of the aryl bromide mass confirms successful oxidative addition. If the aryl bromide is consumed but the product mass is absent, check for the protodeboronated byproduct (3-fluoroacetanilide); this indicates that transmetalation failed, likely due to insufficient base or degraded boronic acid.

Process Workflow Visualization

The following decision matrix illustrates how COA parameters dictate the handling and application of the boron reagent.

G A CAS 1335491-23-0 (Free Boronic Acid) B COA Interpretation A->B C1 HPLC Purity >97% (Low Pd-poisoning impurities) B->C1 C2 Karl Fischer / NMR (Anhydride/Boroxine Ratio) B->C2 D1 Direct Suzuki-Miyaura (High Atom Economy) C1->D1 Optimal D2 Stoichiometry Adjustment (Account for Trimerization) C2->D2 High Water/Anhydride E1 Alternative: Pinacol Ester (Stable, Lower Reactivity) C2->E1 If protodeboronation is high E2 Alternative: MIDA Boronate (Iterative, Slow Release) C2->E2 For complex synthesis D2->D1

Workflow for COA evaluation and boron reagent selection in cross-coupling.

References

  • BLD Pharm. "(2-Acetamido-4-fluorophenyl)boronic acid Product Specifications". 1

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". 3

  • Organic Chemistry Portal. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions". 5

  • ACS Publications. "Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat". 4

  • PMC / NIH. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". 2

Sources

Safety Operating Guide

(2-Acetamido-4-fluorophenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, compliant, and safety-focused protocol for the disposal of (2-Acetamido-4-fluorophenyl)boronic acid.

Operational Stance: As a halogenated organic compound containing a boronic acid moiety and a nitrogenous amide group, this substance requires strict segregation from general organic waste. The presence of the fluorine atom dictates the disposal pathway: High-Temperature Incineration with Flue Gas Scrubbing .[1] Under no circumstances should this compound be discharged into municipal wastewater systems or mixed with non-halogenated solvents, as this complicates downstream waste processing and increases incineration costs.

Chemical Identity & Hazard Characterization

Before initiating disposal, verify the chemical identity and associated hazards. This ensures the waste stream is correctly profiled for the disposal facility.

PropertyDetail
Chemical Name (2-Acetamido-4-fluorophenyl)boronic acid
Functional Groups Boronic Acid (

), Acetamide (

), Fluorine (

)
Molecular Weight ~197.0 g/mol (Estimate based on structure)
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1][2]
Stability Hygroscopic; may dehydrate to form boroxine anhydrides (trimerization) upon heating or prolonged storage.
Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5][6][7]

    • H319: Causes serious eye irritation.[5][6][7]

    • H335: May cause respiratory irritation.[4][7][8]

  • Critical Disposal Hazard: Halogenated Combustion Products. Upon incineration, the fluorine atom converts to Hydrogen Fluoride (HF), a highly corrosive gas requiring specific scrubbers.[1]

Waste Segregation & Classification

Proper segregation is the single most critical step in the disposal workflow. Mislabeled halogenated waste can damage standard incinerators and violate EPA/RCRA (USA) or EWC (EU) regulations.

Regulatory Classification
  • RCRA (USA): Not P- or U-listed specifically.[1] Classified as Hazardous Waste due to toxicity/irritant properties. Must be profiled as Halogenated Organic .

  • EU Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

Segregation Logic
  • DO NOT mix with: Oxidizers (e.g., Peroxides, Nitric Acid) – Boronic acids can be oxidized to phenols exothermically.

  • DO NOT mix with: Non-halogenated solvents (unless unavoidable) – Mixing increases the volume of expensive-to-treat halogenated waste.[1]

  • DO NOT mix with: Strong bases – Promotes rapid protodeboronation.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or excess solid material.[1]

  • PPE Required: Nitrile gloves, safety goggles, lab coat, N95 particulate respirator (if dust generation is likely).

  • Containment: Transfer the solid directly into a dedicated Solid Halogenated Waste Container (typically a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2-Acetamido-4-fluorophenyl)boronic acid"[1]

    • Hazard Checkbox: "Toxic", "Irritant", "Halogenated".

  • Transfer: Move to the central waste accumulation area for pickup by a licensed environmental services contractor.

Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)

Use this protocol for HPLC waste, reaction solvents, or dissolved material.[1]

  • Solvent Assessment: Identify the primary solvent (e.g., Methanol, DMSO, Dichloromethane).

  • Collection: Pour into the Liquid Halogenated Organic Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (>1000 ppm usually) reclassifies the entire mixture as halogenated waste.

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic solutions can volatilize HF; basic solutions can degrade the container or cause unexpected precipitation.

  • Cap & Label: Secure cap tightly. Label clearly as "Halogenated Organic Solvents with Fluorinated Boronic Acid."

Scenario C: Spill Cleanup (Immediate Response)

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Absorb with Vermiculite or Chem-Sorb Pad Liquid->Absorb Bag Place in Heavy Duty Plastic Bag Sweep->Bag Absorb->Bag Label Label as 'Debris contaminated with Halogenated Organics' Bag->Label Bin Disposal: Halogenated Solid Waste Label->Bin

Figure 1: Decision matrix for immediate spill response. Note the convergence on "Halogenated Solid Waste" for all cleanup debris.[1]

Scientific Rationale & "The Why"

Why Segregate as Halogenated? Standard chemical incinerators operate at high temperatures to oxidize organics into


 and 

. However, the carbon-fluorine bond in (2-Acetamido-4-fluorophenyl)boronic acid is exceptionally strong.[1] Under combustion conditions, it forms Hydrogen Fluoride (

).

HF is corrosive to the refractory lining of standard kilns. Specialized facilities use "scrubbers" (alkaline sprays) to neutralize the HF gas before it exits the stack. Segregating this waste ensures it is routed to these protected facilities.

Boronic Acid Stability Unlike boranes (


), boronic acids (

) are not pyrophoric and do not require aggressive quenching (like methanolysis) prior to disposal. They are relatively stable to air and moisture, making them safer to handle during the waste transfer process [1].

Nitrogen Content The acetamido group introduces nitrogen. While not explosive in this configuration, incineration will produce


. This reinforces the need for controlled incineration rather than open burning or chemical treatment in the lab [2].

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General stability and handling of aryl boronic acids).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. (Waste classification standards). [1]

  • Fisher Scientific. (2023).[5] Safety Data Sheet: 4-Fluorophenylboronic acid. (Used as a surrogate for hazard profiling of fluorinated phenylboronic acids). [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.